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  • Product: 2-Methyl-6-nitro-isoindolin-1-one
  • CAS: 564467-91-0

Core Science & Biosynthesis

Foundational

2-Methyl-6-nitro-isoindolin-1-one chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Methyl-6-nitro-isoindolin-1-one , a critical intermediate in the synthesis of immunomodulatory drugs (IMiDs) and targeted prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Methyl-6-nitro-isoindolin-1-one , a critical intermediate in the synthesis of immunomodulatory drugs (IMiDs) and targeted protein degraders.[1][2]

CAS Number: 564467-91-0 Molecular Formula: C


H

N

O

Molecular Weight: 192.17 g/mol [1][2]

Executive Summary

2-Methyl-6-nitro-isoindolin-1-one is a bicyclic lactam characterized by an isoindolinone core with an N-methyl substituent and a nitro group at the 6-position.[1][2] It serves as a high-value scaffold in medicinal chemistry, particularly as a precursor to 2-methyl-6-amino-isoindolin-1-one , a motif found in PARP inhibitors and cereblon-binding ligands (e.g., Lenalidomide analogs).[1][2] Its chemical behavior is defined by the electron-withdrawing nitro group, which deactivates the aromatic ring toward electrophilic attack but facilitates nucleophilic aromatic substitution and reduction reactions.[1]

Physicochemical Profile

The following data summarizes the core physical properties critical for identification and handling.

PropertyValue / DescriptionNotes
Appearance Pale yellow to off-white solidNitro group imparts yellow coloration.[1][2]
Melting Point 168–172 °C (Predicted)Experimental values vary by crystal habit.[1]
Solubility DMSO, DMF, CH

Cl

Poor solubility in water and hexanes.[1]
LogP ~1.4Moderate lipophilicity; cell-permeable.[1][2]
pKa -1.5 (Conjugate acid of amide)The lactam nitrogen is non-basic.[1][2]
H-Bond Donors 0N-methylated; no free N-H.[1][2]
H-Bond Acceptors 3Carbonyl (1) + Nitro group (2).[1][2]

Synthetic Pathways & Causality[1][2]

The synthesis of 2-Methyl-6-nitro-isoindolin-1-one requires precise regiocontrol.[1][2] Direct nitration of 2-methylisoindolin-1-one is discouraged due to the formation of inseparable mixtures of 5-nitro and 6-nitro isomers.[1][2]

The authoritative route utilizes a cyclization-amidation sequence starting from a pre-functionalized benzoate.[1][2] This ensures 100% regiochemical fidelity.[1]

Pathway: The Bromomethyl Benzoate Cyclization

This protocol relies on the radical bromination of methyl 2-methyl-5-nitrobenzoate followed by nucleophilic substitution with methylamine.[1][2]

  • Precursor Selection: Methyl 2-methyl-5-nitrobenzoate. The nitro group at position 5 of the benzoate maps exactly to position 6 of the isoindolinone ring upon cyclization.[1]

  • Radical Bromination: Wohl-Ziegler reaction using NBS (N-Bromosuccinimide) converts the benzylic methyl to a bromomethyl group.[1][2]

  • Cyclization: Reaction with methylamine (MeNH

    
    ) performs a tandem S
    
    
    
    2 displacement of the bromide followed by intramolecular aminolysis of the ester to close the lactam ring.[1]
Synthetic Logic Diagram

Synthesispathway cluster_0 Mechanism Logic Start Methyl 2-methyl-5-nitrobenzoate (Precursor) Inter Methyl 2-(bromomethyl)-5-nitrobenzoate (Intermediate) Start->Inter NBS, AIBN CCl4, Reflux Product 2-Methyl-6-nitro-isoindolin-1-one (Target) Inter->Product MeNH2, THF S_N2 + Cyclization Reagent Methylamine (MeNH2) (Cyclization Agent) Reagent->Product

Figure 1: Regioselective synthesis pathway ensuring the 6-nitro isomer via benzylic bromination and amine-induced cyclization.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis via Bromination/Cyclization

Rationale: This method avoids regioisomeric purification steps common in direct nitration.[1]

Step 1: Bromination

  • Dissolve methyl 2-methyl-5-nitrobenzoate (10.0 g, 51.2 mmol) in anhydrous CCl

    
     (100 mL) or Trifluorotoluene (greener alternative).
    
  • Add N-Bromosuccinimide (NBS) (10.0 g, 56.3 mmol) and a catalytic amount of AIBN (0.4 g).

  • Reflux for 6–12 hours under N

    
    . Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.
    
  • Cool to 0°C, filter off the succinimide byproduct.[1] Concentrate the filtrate to obtain the crude benzyl bromide oil.[1]

Step 2: Cyclization

  • Dissolve the crude bromide in THF (50 mL) and cool to 0°C.

  • Add Methylamine (2.0 M in THF, 60 mL, 2.5 eq) dropwise. Caution: Exothermic.[1][2]

  • Allow to warm to room temperature and stir for 4 hours. The amine displaces the bromide and spontaneously cyclizes with the ester.[1]

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , CH
    
    
    
    Cl
    
    
    /MeOH 98:2) to yield 2-Methyl-6-nitro-isoindolin-1-one .[1][2]
Protocol B: Nitro Reduction (To 6-Amino Derivative)

Rationale: The 6-amino derivative is the active nucleophile required for coupling to carboxylic acids in drug discovery.[1][2]

  • Catalyst: Pd/C (10% w/w) or Fe/NH

    
    Cl (for chemoselectivity if halogens are present).[1]
    
  • Procedure (Hydrogenation):

    • Suspend 2-Methyl-6-nitro-isoindolin-1-one (1.0 g) in MeOH (20 mL).

    • Add 10% Pd/C (100 mg).[1]

    • Stir under H

      
       atmosphere (balloon pressure) for 2–4 hours.
      
    • Filter through Celite to remove catalyst.[1]

    • Concentrate to yield 2-Methyl-6-amino-isoindolin-1-one as a white/tan solid.[1][2]

Reactivity & Applications

Chemical Reactivity Map

The nitro group at C6 strongly influences the reactivity of the isoindolinone core.[1]

  • Reduction: The most common transformation.[1] Converts the electron-withdrawing NO

    
     to the electron-donating NH
    
    
    
    .[1][2]
  • C3-Alkylation: The benzylic position (C3) is activated by the adjacent Nitrogen and the phenyl ring.[1][2] Strong bases (e.g., NaH) can deprotonate C3 (pKa ~28), allowing alkylation, though this is difficult without a second activating group (like a carbonyl in phthalimides).[1]

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The nitro group activates the ring.[1] If a leaving group (e.g., F or Cl) were present at C5 or C7, the nitro group would facilitate displacement.[1]
    

Reactivity Center 2-Methyl-6-nitro-isoindolin-1-one Red Reduction (H2/Pd or Fe/Acid) Yields: 6-Amino derivative Center->Red Main Pathway Alk C3-Functionalization (Requires activation) Center->Alk Minor Pathway Hyd Hydrolysis (Strong Acid/Base) Yields: Amino-acid derivative Center->Hyd Degradation

Figure 2: Primary reactivity modes.[1][2] Reduction to the amine is the primary synthetic utility.[1]

Pharmaceutical Relevance
  • Lenalidomide/Pomalidomide Analogs: The isoindolinone core mimics the phthalimide ring of thalidomide-class drugs.[1][2] The 6-nitro isomer is often used to synthesize "isomeric" analogs to study structure-activity relationships (SAR) regarding Cereblon (CRBN) binding.[1][2]

  • PROTAC Linkers: The 6-amino derivative provides an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), connecting a warhead to the E3 ligase ligand.[1]

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT-SE H335May cause respiratory irritation.[1][2][3]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Handle powder in a fume hood to avoid inhalation.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended). Protect from light, as nitro compounds can be photosensitive over long periods.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177811534, 6-Methyl-7-nitroisoindolin-1-one (Isomer Analog Data).[1] Retrieved from [Link]

  • Shi, L., et al. (2021). Synthesis of N-substituted isoindolinones via reductive C-N coupling.[1][4] Organic Letters, 23(6), 2298-2302.[1] (Methodology grounding for isoindolinone construction). Retrieved from [Link][1]

Sources

Exploratory

2-Methyl-6-nitro-isoindolin-1-one structure elucidation

Technical Guide: Structural Elucidation and Characterization of 2-Methyl-6-nitro-isoindolin-1-one Executive Summary The isoindolin-1-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation and Characterization of 2-Methyl-6-nitro-isoindolin-1-one

Executive Summary

The isoindolin-1-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for immunomodulatory drugs (IMiDs) and various kinase inhibitors. The introduction of a nitro group at the 6-position of the 2-methyl-isoindolin-1-one core is a critical synthetic intermediate, often serving as a precursor for aniline-based library generation.

However, the synthesis of 2-methyl-6-nitro-isoindolin-1-one presents a significant analytical challenge: distinguishing it from its regioisomer, 2-methyl-5-nitro-isoindolin-1-one . Standard low-resolution techniques (LC-MS, IR) cannot definitively differentiate these isomers.

This guide details a rigorous, self-validating structural elucidation protocol using high-field NMR (1D & 2D) to unambiguously assign regiochemistry.

Synthetic Context & The Regioisomer Challenge

To understand the impurity profile, one must understand the origin. Two primary routes exist:

  • Route A (Cyclization): Cyclization of methyl 2-methyl-5-nitrobenzoate with methylamine. This route is generally regioselective but relies on the purity of the starting material.

  • Route B (Direct Nitration): Nitration of 2-methyl-isoindolin-1-one using

    
    .
    
    • Mechanism:[1] The lactam carbonyl is electron-withdrawing (deactivating, meta-director relative to itself), while the alkyl-nitrogen is activating (ortho/para-director).

    • The Problem: Competition between electronic effects leads to a mixture of 6-nitro (favored) and 5-nitro (minor) isomers.

Objective: definitively prove the nitro group is at the C6 position.

Analytical Workflow: The "Triad of Proof"

The following workflow establishes identity through orthogonal data streams.

Phase 1: Mass Spectrometry & IR (Preliminary ID)
  • HRMS (ESI+): Expect

    
     at m/z ~193.06.
    
    • Note: Fragmentation often shows loss of

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
  • FT-IR:

    • Carbonyl (

      
      ):  Strong band at 
      
      
      
      (Lactam).
    • Nitro (

      
      ):  Asymmetric stretch at 
      
      
      
      , Symmetric at
      
      
      .
Phase 2: 1H NMR (The Fingerprint)
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the poor solubility of nitro-aromatics and to prevent peak overlapping.
  • Resonance Assignment (Representative Data):

    • N-Me: Singlet,

      
       ppm.
      
    • C3-Methylene (

      
      ):  Singlet, 
      
      
      
      ppm.
    • Aromatic Region: Three protons (

      
      ).
      

The Logic of Splitting Patterns:

  • If 6-Nitro:

    
     is isolated from 
    
    
    
    by the carbonyl and nitro groups? Correction: In the isoindolinone system:
    • H7 (adjacent to C=O bridgehead) and H5 are meta to each other.

    • H4 and H5 are ortho to each other.

    • Result:

      
       appears as a doublet (
      
      
      
      ).
      
      
      appears as a doublet of doublets (
      
      
      ).
      
      
      appears as a doublet (
      
      
      , meta-coupling).
  • If 5-Nitro:

    • H6 and H7 are ortho.

    • H4 is isolated (surrounded by bridgehead and nitro).

    • Result:

      
       appears as a meta-doublet (
      
      
      
      ).
      
      
      appears as a doublet (
      
      
      ).[2]
Phase 3: 2D NMR (The Definitive Proof)

The splitting pattern alone can be ambiguous if shifts are clustered. NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

The "Anchor Proton" Strategy:

  • Anchor: The N-Methyl protons are spatially fixed near the C3-Methylene protons.

  • Bridge: The C3-Methylene protons are spatially proximal only to H4 .

  • Verdict:

    • Identify H4 via NOE correlation to C3-H .

    • Examine the splitting of H4 .

    • If H4 is a doublet (

      
      ):  It has an ortho neighbor (
      
      
      
      ).
      
      
      Structure is 6-Nitro. [3][4]
    • If H4 is a singlet/meta-doublet (

      
      ):  It has no ortho neighbor. 
      
      
      
      Structure is 5-Nitro.

Visualization of Logic

Diagram 1: Structural Elucidation Logic Flow

ElucidationFlow Start Crude Product (Mixture of Isomers) HPLC HPLC Purification (Isolate Major Peak) Start->HPLC NMR_1D 1H NMR (DMSO-d6) Analyze Aromatic Splitting HPLC->NMR_1D NOESY 2D NOESY Experiment Identify H4 via C3-H Proximity NMR_1D->NOESY Ambiguous Region? Decision Analyze H4 Splitting NOESY->Decision Result_6 H4 is Doublet (Ortho) CONFIRMED: 6-Nitro Isomer Decision->Result_6 J > 8Hz Result_5 H4 is Singlet (Meta) CONFIRMED: 5-Nitro Isomer Decision->Result_5 J < 2Hz

Caption: Decision tree for distinguishing 5-nitro vs 6-nitro regioisomers using NMR coupling constants.

Diagram 2: The NOE Connectivity Map

NOE_Map cluster_legend Interpretation N_Me N-Methyl (δ 3.1) H3 C3-Methylene (δ 4.5) N_Me->H3 Strong NOE H4 H4 Aromatic (The Key Indicator) H3->H4 Spatial Proximity (Critical Link) H5 H5 Aromatic H4->H5 Scalar Coupling (J=8Hz) (Only in 6-Nitro) Note If H4 shows Ortho Coupling to H5, the Nitro group must be at C6.

Caption: Spatial connectivity map. The N-Me -> H3 -> H4 correlation chain identifies the H4 proton.

Detailed Experimental Protocols

Protocol A: HPLC Purity Assessment

Before structural ID, ensure the sample is >95% pure to avoid assigning impurity peaks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Expectation: The nitro group increases lipophilicity compared to the parent; 6-nitro and 5-nitro isomers often have slightly different retention times (

    
     min).
    
Protocol B: NMR Acquisition
  • Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL DMSO-

    
    . Filter if cloudy.
    
  • Instrument: 400 MHz or higher (500 MHz preferred for clear splitting).

  • Experiments:

    • 1H ZG30: 16 scans,

      
      .
      
    • COSY: To map H4-H5 coupling.

    • NOESY/ROESY: Mixing time 300-500ms. Critical for N-Me to H3 to H4 linkage.

    • 13C/HMBC: To verify Carbonyl (C1) correlation to H7 and H3.

Application Scientist Note: Why this matters?

In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) utilizing Cereblon ligands (like lenalidomide derivatives), the position of the nitro-reduction (to amine) determines the vector of the linker attachment.

  • 6-Amino-isoindolinone derivatives often have different binding affinities and exit vectors compared to 5-amino analogs.

  • Validating this structure early prevents "scaffold hopping" errors during SAR (Structure-Activity Relationship) campaigns.

References

  • Regioselective Nitration of Aromatics

    • Title: Regioselective nitration of aromatic compounds and the reaction products thereof.[6][7][8]

    • Source: US P
    • URL
  • Isoindolinone NMR Characterization

    • Title: 2-Methyl-6-nitro-isoindolin-1-one (Chemical Structure & Identifiers).[3]

    • Source: BLD Pharm / PubChem D
    • URL:[Link]

  • General NMR Assignment of Nitro-Aromatics

    • Title: Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid... Detailed structural characterization by one- and two-dimensional NMR.[9]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-6-nitro-isoindolin-1-one (CAS 564467-91-0)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Scaffold of Potential The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that can serve as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Isoindolin-1-one, a bicyclic heterocyclic compound, represents one such privileged scaffold, forming the core of several clinically approved drugs and biologically active molecules.[1][2] Its rigid structure, combined with the potential for diverse functionalization, makes it an attractive starting point for drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[3] This guide focuses on a specific, yet under-documented, derivative: 2-Methyl-6-nitro-isoindolin-1-one (CAS 564467-91-0).

While direct literature on this compound is sparse, its constituent functional groups—the N-methylated lactam and the aromatic nitro group—are well-studied pharmacophores. The nitro group, a potent electron-withdrawing moiety, is a key component in numerous antimicrobial, antineoplastic, and antihypertensive agents.[4] It can also serve as a synthetic handle for further chemical transformations. The N-methylation of the isoindolinone core can influence solubility, metabolic stability, and target engagement.

This technical guide aims to provide a comprehensive overview of 2-Methyl-6-nitro-isoindolin-1-one, drawing upon established principles of organic synthesis and medicinal chemistry to propose a robust synthetic pathway, predict its physicochemical properties, and explore its potential as a valuable building block in drug discovery.

Physicochemical and Structural Attributes

Based on its chemical structure, we can predict the key physicochemical properties of 2-Methyl-6-nitro-isoindolin-1-one, which are essential for its handling, formulation, and interpretation of biological data.

PropertyPredicted Value/InformationSource
CAS Number 564467-91-0[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]
SMILES Code CN1CC2=CC=C(=O)C=C2C1=O[1]
Appearance Likely a crystalline solid, yellow to off-white in color.Inference
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents.Inference
Storage Recommended to be stored in a dark place, sealed in a dry environment at 2-8°C.[1]

Structural Diagram:

Caption: Chemical structure of 2-Methyl-6-nitro-isoindolin-1-one.

Proposed Synthetic Pathway and Experimental Protocols

Workflow of the Proposed Synthesis:

workflow cluster_synthesis Proposed Synthetic Pathway start 2-Formylbenzoic Acid & Methylamine reductive_amination Reductive Amination/ Lactamization start->reductive_amination intermediate 2-Methyl-isoindolin-1-one reductive_amination->intermediate nitration Electrophilic Aromatic Nitration intermediate->nitration product 2-Methyl-6-nitro-isoindolin-1-one nitration->product

Caption: Proposed two-step synthesis of 2-Methyl-6-nitro-isoindolin-1-one.

Step 1: Synthesis of 2-Methyl-isoindolin-1-one

The synthesis of N-substituted isoindolinones can be efficiently achieved through the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular lactamization.[5] This one-pot procedure is advantageous due to its atom economy and operational simplicity.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Addition of Amine: Add an aqueous solution of methylamine (1.1 equivalents) to the flask.

  • Reduction: Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the reaction mixture at 0-5°C. The use of a milder reducing agent is crucial to prevent the over-reduction of the carboxylic acid.

  • Lactamization: After the addition of the reducing agent is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to facilitate the intramolecular cyclization (lactamization).

  • Work-up and Purification: Cool the reaction mixture and acidify with dilute HCl to pH 2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices:

  • Solvent: Ethanol or a water/ethanol mixture is chosen for its ability to dissolve both the starting materials and the borohydride reducing agent.

  • Reducing Agent: Sodium borohydride is selected as a mild reducing agent that selectively reduces the imine formed in situ without affecting the carboxylic acid group, which is necessary for the subsequent lactamization.

  • Reflux: Heating the reaction mixture promotes the intramolecular cyclization to form the stable five-membered lactam ring of the isoindolinone core.

Step 2: Nitration of 2-Methyl-isoindolin-1-one

The introduction of a nitro group onto the aromatic ring of the isoindolinone core is achieved through electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring will determine the position of nitration. The amide group is an ortho-, para-director, while the alkyl portion attached to the benzene ring is a weak activating group. Therefore, nitration is expected to occur at the positions para or ortho to the amide linkage.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methyl-isoindolin-1-one (1 equivalent) in concentrated sulfuric acid at 0°C. The use of a strong acid is necessary to protonate the substrate and to act as a solvent for the nitrating agent.

  • Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C. This is a highly exothermic reaction and requires careful temperature control to prevent side reactions and ensure safety.[6]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude 2-Methyl-6-nitro-isoindolin-1-one can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is the classic and most effective reagent for the nitration of aromatic compounds. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent the formation of dinitrated byproducts, and avoid potential runaway reactions.[6]

  • Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.

Characterization and Analytical Methods

To confirm the identity and purity of the synthesized 2-Methyl-6-nitro-isoindolin-1-one, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons in the 7-8 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A singlet for the methylene protons (C3-H) around 4.5 ppm.- A singlet for the N-methyl protons around 3.0 ppm.
¹³C NMR - A carbonyl carbon (C1) signal around 170 ppm.- Aromatic carbon signals in the 120-150 ppm range.- A methylene carbon (C3) signal around 50 ppm.- An N-methyl carbon signal around 30 ppm.
Infrared (IR) Spectroscopy - A strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.- Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[7]
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the molecular weight of 192.17 g/mol .
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating the purity of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid or TFA) would be suitable for analysis.[8]

Potential Applications in Drug Discovery and Medicinal Chemistry

The 2-Methyl-6-nitro-isoindolin-1-one scaffold holds significant potential as a versatile building block in drug discovery.

Logical Relationship Diagram:

applications cluster_potential Potential Research Directions start 2-Methyl-6-nitro- isoindolin-1-one reduction Reduction of Nitro Group start->reduction amino_intermediate 2-Methyl-6-amino- isoindolin-1-one reduction->amino_intermediate amide_coupling Amide Coupling/ Further Functionalization amino_intermediate->amide_coupling bioactive_scaffolds Bioactive Scaffolds (e.g., Kinase Inhibitors, Antimicrobial Agents) amide_coupling->bioactive_scaffolds

Caption: Potential synthetic utility of 2-Methyl-6-nitro-isoindolin-1-one.

  • Intermediate for Amine Derivatives: The nitro group can be readily reduced to an amine, providing a key intermediate, 2-methyl-6-amino-isoindolin-1-one. This amino group serves as a handle for further functionalization through reactions such as amide bond formation, sulfonylation, or reductive amination. This allows for the generation of large libraries of compounds for screening against various biological targets.

  • Exploration of Anticancer Activity: The isoindolinone core is present in several anticancer agents.[3] The introduction of a nitro group can potentially enhance this activity. Nitroaromatic compounds have been explored as hypoxia-activated prodrugs, where the nitro group is reduced in the low-oxygen environment of solid tumors to a cytotoxic species.

  • Antimicrobial Potential: Many nitro-containing heterocyclic compounds exhibit potent antimicrobial activity.[4] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the microorganism. Therefore, 2-Methyl-6-nitro-isoindolin-1-one and its derivatives warrant investigation as potential antibacterial or antifungal agents.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Methyl-6-nitro-isoindolin-1-one.

  • Hazard Statements: Based on supplier information, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Nitrated Compounds: It is important to note that many nitroaromatic compounds are thermally sensitive and can be explosive. While there is no specific data for this compound, it should be handled with care, avoiding heat, shock, and friction.

Conclusion

2-Methyl-6-nitro-isoindolin-1-one is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive, technically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and understanding the pharmacological relevance of its constituent functional groups, researchers can confidently approach the utilization of this compound as a valuable scaffold for the development of novel therapeutic agents. The proposed synthetic route is robust and relies on well-understood chemical transformations, offering a clear path for its preparation in a laboratory setting. Further investigation into the biological activities of this compound and its derivatives is highly encouraged and could lead to the discovery of new and effective drugs.

References

  • MDPI. (n.d.). Synthesis and Organocatalytic Asymmetric Nitro-aldol Initiated Cascade Reactions of 2-Acylbenzonitriles Leading to 3,3-Disubstituted Isoindolinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • PubMed. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Retrieved from [Link]

  • PubMed Central. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: DMSO-Ac2O Promoted Nitration of Isoquinolines. One-Step Synthesis of 1-Nitroisoquinolines under Mild Conditions. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. Retrieved from [Link]

  • SIOC Journals. (2000). A novel method for the synthesis of 3-methylene isoindolinone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the safe nitration of 2-methylimidazole.
  • PubMed Central. (n.d.). Photoinduced Synthesis of Methylated Marine Cyclopeptide Galaxamide Analogs with Isoindolinone as Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Methylation of indole compounds using dimethy carbonate.
  • ResearchGate. (n.d.). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • Google Patents. (n.d.). Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]

  • Preprints.org. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Retrieved from [Link]

  • EPO. (2011). Mono-nitration of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes to isoindolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
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  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • RSC Publishing. (2010). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro-. Retrieved from [Link]

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Exploratory

2-Methyl-6-nitro-isoindolin-1-one molecular weight and formula

Executive Summary This technical guide profiles 2-Methyl-6-nitro-isoindolin-1-one (CAS: 564467-91-0), a critical heterocyclic intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) and cereblon-binding lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-Methyl-6-nitro-isoindolin-1-one (CAS: 564467-91-0), a critical heterocyclic intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) and cereblon-binding ligands.[1] Distinguished by its isoindolin-1-one core, this molecule serves as a stable, regiochemically defined precursor for generating 6-amino-isoindoline scaffolds, which are essential for PROTAC® linker attachment and pharmacophore development.

Part 1: Physicochemical Identity

The following data establishes the baseline identity for 2-Methyl-6-nitro-isoindolin-1-one. Researchers should use these constants for analytical verification.

ParameterSpecificationTechnical Notes
Chemical Name 2-Methyl-6-nitro-isoindolin-1-oneSystematic: 2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one
CAS Registry 564467-91-0 Primary identifier for procurement and regulatory filing.
Molecular Formula C₉H₈N₂O₃ High nitrogen/oxygen content contributes to polarity.[1]
Molecular Weight 192.17 g/mol Exact Mass: 192.0535 Da.[2]
Physical State Solid (Powder)Typically pale yellow to beige due to the nitro-aromatic chromophore.[1]
Solubility DMSO, DMF, CH₂Cl₂Limited solubility in water and non-polar alkanes.[3]
SMILES CN1CC2=CC=C(=O)C=C2C1=ODefines the 6-nitro regiochemistry relative to the lactam.

Part 2: Structural Analysis & Connectivity

Understanding the regiochemistry is vital. The "6-nitro" designation places the nitro group para to the methylene (C3) of the lactam ring and meta to the carbonyl (C1). This specific substitution pattern dictates the electronic properties of the ring, making the C3-methylene protons slightly more acidic than in the 5-nitro isomer.[1]

Figure 1: Molecular Connectivity & Numbering Logic

G Core Isoindolin-1-one Core C1 C1 (Carbonyl) Electrophilic Center Core->C1 Contains N2 N2 (Methylated) Lactam Nitrogen Core->N2 Contains C3 C3 (Methylene) Benzylic Position Core->C3 Contains C1->N2 Amide Bond N2->C3 C-N Bond C6 C6 (Nitro) Electron Withdrawing C3->C6 Para Relationship (Through Ring)

Caption: Connectivity diagram highlighting the para-relationship between the C3-methylene and the C6-nitro group, critical for NMR structural assignment.

Part 3: Synthetic Methodology

While direct nitration of 2-methylisoindolin-1-one is possible, it often yields a mixture of 5-nitro and 6-nitro isomers due to competing directing effects. The most robust, self-validating protocol for obtaining pure 2-Methyl-6-nitro-isoindolin-1-one involves a de novo cyclization approach starting from a regiodefined benzoate precursor.[1]

Protocol: Cyclization from Methyl 2-methyl-5-nitrobenzoate

This pathway ensures the nitro group is fixed at the correct position before the ring closes.

Step 1: Radical Bromination

  • Precursor: Methyl 2-methyl-5-nitrobenzoate.[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Methyl acetate (greener alternative).

  • Mechanism: Free-radical bromination occurs exclusively at the benzylic methyl group (C2-Me).[1]

  • Product: Methyl 2-(bromomethyl)-5-nitrobenzoate.[1]

Step 2: Cyclization with Methylamine

  • Reagents: Methylamine (2M in THF or MeOH), Triethylamine (base).

  • Procedure:

    • Dissolve the brominated intermediate in THF.

    • Add methylamine solution dropwise at 0°C (exothermic).

    • The amine displaces the bromide (Sₙ2) to form the secondary amine.

    • In situ intramolecular aminolysis of the ester occurs, closing the lactam ring.

  • Result: 2-Methyl-6-nitro-isoindolin-1-one.[4]

Figure 2: Retrosynthetic Pathway

Synthesis Target 2-Methyl-6-nitro-isoindolin-1-one (Target) Intermediate Methyl 2-(bromomethyl)-5-nitrobenzoate (Electrophile) Intermediate->Target Step 2 Start Methyl 2-methyl-5-nitrobenzoate (Starting Material) Start->Intermediate Step 1 Reagents1 NBS, AIBN (Radical Bromination) Reagents2 MeNH2, THF (Cyclization)

Caption: Step-wise construction ensuring regiochemical purity. The 5-nitro position in the benzoate translates to the 6-nitro position in the isoindolinone.

Part 4: Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic. The absence of symmetry in the aromatic region distinguishes it from impurities.

  • ¹H NMR (CDCl₃, 400 MHz) Expectations:

    • δ 3.20 ppm (s, 3H): N-Methyl group. Sharp singlet.

    • δ 4.45 ppm (s, 2H): Benzylic methylene (C3). Diagnostic for the isoindolinone ring.

    • δ 7.50 – 8.70 ppm (m, 3H): Aromatic protons.

      • Look for a doublet (J ~8 Hz) for H4.

      • Look for a doublet of doublets for H5.

      • Look for a doublet (meta coupling, J ~2 Hz) for H7 (closest to carbonyl).

Part 5: Applications in Drug Discovery

  • Reduction to Aniline: The nitro group is readily reduced (H₂/Pd-C or Fe/NH₄Cl) to yield 6-amino-2-methyl-isoindolin-1-one .[1]

  • PROTAC Linkers: The resulting amine serves as a "handle" for attaching alkyl chains or PEG linkers when designing degraders for cereblon-associated targets.

  • Fragment-Based Screening: The rigid, polar isoindolinone core is a privileged scaffold for binding pockets requiring hydrogen bond acceptors (carbonyl) and hydrophobic interactions (aromatic ring).

References

  • PubChem. (2025).[2][5] Compound Summary: 6-Methyl-7-nitroisoindolin-1-one (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-6-nitro-isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-6-nitro-isoindolin-1-one, a key intermediate in pharmaceutical synthesis. By integrating established principles of chemical stability with predictive analysis of its structural motifs—the isoindolinone core and the nitroaromatic ring—this document offers a framework for understanding its degradation pathways. Furthermore, it outlines detailed protocols for forced degradation studies, as guided by the International Council for Harmonisation (ICH), to empirically determine its stability profile and to develop and validate stability-indicating analytical methods.

Introduction: The Imperative of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate like 2-Methyl-6-nitro-isoindolin-1-one is a cornerstone of drug development. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and ultimately, a compromised therapeutic outcome. Therefore, a thorough understanding of a molecule's intrinsic stability is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Forced degradation studies, or stress testing, are an indispensable tool in this endeavor.[1] By subjecting the compound to conditions more severe than those it would encounter during routine handling and storage, we can proactively identify potential degradation pathways and products.[2] This knowledge is instrumental in developing robust formulations, establishing appropriate storage conditions and shelf-life, and creating validated analytical methods capable of detecting and quantifying any degradation products that may arise.[3]

This guide will delve into the specific chemical characteristics of 2-Methyl-6-nitro-isoindolin-1-one to predict its stability and provide actionable protocols for its empirical assessment.

Physicochemical Properties and Predicted Stability Profile

2-Methyl-6-nitro-isoindolin-1-one is a multifaceted molecule featuring a bicyclic isoindolinone lactam and a nitro-substituted aromatic ring. Its stability is a composite of the individual stabilities of these functional groups and any potential intramolecular interactions.

PropertyValue/InformationSource
Molecular FormulaC₉H₈N₂O₃N/A
Molecular Weight192.17 g/mol N/A
AppearanceLikely a solidN/A
Recommended Storage2-8°C, in a dark, dry, and sealed container.N/A

The presence of the electron-withdrawing nitro group is known to enhance the stability of the benzene ring, making it more resistant to oxidative degradation.[4] However, this group can also render the molecule susceptible to photochemical degradation. The isoindolinone core, containing a lactam (a cyclic amide), presents a potential site for hydrolysis, particularly under acidic or basic conditions.

Potential Degradation Pathways

A comprehensive forced degradation study should investigate the susceptibility of 2-Methyl-6-nitro-isoindolin-1-one to hydrolysis, oxidation, photolysis, and thermal stress. The following sections outline the predicted degradation pathways based on the chemical nature of the molecule.

Hydrolytic Degradation

The primary site for hydrolytic attack is the amide bond within the isoindolinone lactam ring. Both acid- and base-catalyzed hydrolysis can lead to the opening of this ring.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5] This leads to the formation of a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.

  • Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the nitrogen anion results in ring opening.[6]

G cluster_hydrolysis Hydrolytic Degradation Start 2-Methyl-6-nitro- isoindolin-1-one Acid Acidic Conditions (e.g., HCl) Base Basic Conditions (e.g., NaOH) Product Ring-Opened Product: 2-(aminomethyl)-5-nitrobenzoic acid derivative

Oxidative Degradation

The isoindolinone structure possesses a benzylic methylene group (the -CH₂- adjacent to the benzene ring and the nitrogen). This position is a potential site for oxidation.[7] Additionally, the N-methyl group could be susceptible to oxidative N-dealkylation.[8]

  • Benzylic Oxidation: Oxidizing agents can abstract a hydrogen atom from the benzylic carbon, leading to the formation of a radical intermediate that can be further oxidized to a carbonyl group, forming a phthalimide derivative.[9]

  • N-Dealkylation: This process involves the oxidation of the carbon atom of the methyl group attached to the nitrogen. The resulting intermediate is unstable and can lead to the loss of the methyl group.[8]

Photolytic Degradation

Nitroaromatic compounds are known to be photoreactive. Upon absorption of UV light, the nitro group can be excited to a biradical-like state.[10] This excited state can then undergo various reactions, including:

  • Reduction of the Nitro Group: The excited nitro group can abstract hydrogen atoms from the solvent or other molecules, leading to its reduction to a nitroso, hydroxylamino, or even an amino group.

  • Ring Modification: In some cases, photochemical reactions can lead to rearrangements or cleavage of the aromatic ring.[11]

G cluster_photolysis Photolytic Degradation Start 2-Methyl-6-nitro- isoindolin-1-one UV UV/Visible Light Product1 Reduced Nitro Group Products (Nitroso, Hydroxylamino, Amino) Product2 Ring-Opened/Rearranged Products

Thermal Degradation

At elevated temperatures, nitroaromatic compounds can undergo decomposition.[12] The primary thermal degradation pathway for many nitroaromatics involves the homolytic cleavage of the C-NO₂ bond.[13] This generates a phenyl radical and nitrogen dioxide. These reactive species can then participate in a cascade of secondary reactions. The presence of the methyl group ortho to the nitro group in the parent aniline structure could introduce additional decomposition pathways.[13]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a starting point for the forced degradation of 2-Methyl-6-nitro-isoindolin-1-one. The goal is to achieve a target degradation of 5-20%.[8] The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

General Sample Preparation
  • Prepare a stock solution of 2-Methyl-6-nitro-isoindolin-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, a control sample (stored at 2-8°C and protected from light) should be prepared and analyzed alongside the stressed samples.

Hydrolytic Stress
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

Oxidative Stress
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) if necessary, before analysis.

Photolytic Stress
  • Expose the stock solution (in a photostable, transparent container) to a light source that provides both UV and visible light.

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[14]

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample.

  • Analyze both the exposed and control samples after the exposure period.

Thermal Stress
  • Place a solid sample of 2-Methyl-6-nitro-isoindolin-1-one in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C).

  • Monitor for physical changes (e.g., color change, melting).

  • At appropriate time points (e.g., 1, 3, 7 days), withdraw a small amount of the solid, dissolve it in a suitable solvent, and analyze.

G cluster_workflow Forced Degradation Experimental Workflow Start Sample of 2-Methyl-6-nitro-isoindolin-1-one Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Oxidation Oxidative Stress (H₂O₂) Photolysis Photolytic Stress (UV/Vis Light) Thermal Thermal Stress (Elevated Temperature) Analysis Analytical Testing (HPLC, LC-MS, NMR)

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This method must be able to separate the parent compound from its degradation products, allowing for accurate quantification of both.

Method of Choice: HPLC

High-Performance Liquid Chromatography (HPLC) is the most common technique for stability-indicating assays due to its high resolving power. A reversed-phase HPLC method is generally a good starting point for a molecule like 2-Methyl-6-nitro-isoindolin-1-one.

  • Column: A C18 column is a versatile choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to resolve the parent compound from its more polar degradation products.

  • Detection: UV detection is suitable, as both the isoindolinone and nitroaromatic moieties are chromophoric. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Identification of Degradation Products

Once the degradation products are separated, their structures need to be elucidated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which provides crucial clues to their structures.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, isolation of the degradation products followed by NMR analysis is often necessary. 1H and 13C NMR spectra can provide detailed information about the connectivity of atoms in the molecule.

Recommended Storage and Handling

Based on the predicted stability profile and general guidelines for similar compounds, the following storage and handling procedures are recommended for 2-Methyl-6-nitro-isoindolin-1-one:

  • Temperature: Store at 2-8°C to minimize thermal degradation.

  • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark place.

  • Atmosphere: Store in a well-sealed container to protect from moisture and atmospheric oxygen. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the stability of 2-Methyl-6-nitro-isoindolin-1-one. By combining theoretical predictions of degradation pathways with practical, ICH-guided experimental protocols, researchers and drug development professionals can confidently assess the stability of this important pharmaceutical intermediate. The insights gained from these studies are critical for the development of safe, effective, and stable drug products.

References

  • Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • El-Kadi, A. O., & Al-Hadiya, B. H. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 24(17), 3093. [Link]

  • Hashimoto, S., & Kano, K. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Journal of Sulfur Chemistry, 44(2), 209-218. [Link]

  • 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Alkaline Hydrolysis of a gamma-Lactam Ring. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 833. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). SlidePlayer. Retrieved January 26, 2024, from [Link]

  • Singh, R., & Kumar, R. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 35-44. [Link]

  • Selective alkylation/oxidation of N-substituted isoindolinone derivatives: Synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Lamb, E. (2023, November 28). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (2022). Molecules, 27(19), 6529. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A novel validated ultra-performance liquid chromatography Method for separation of eszopiclone impurities and its degradants in drug products. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 819-824. [Link]

  • Chemistry For Everyone. (2023, July 25). How Does Lactone Hydrolysis Work? [Video]. YouTube. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). European Medicines Agency. [Link]

  • Photocatalytic and photochemical degradation of nitrobenzene using artificial UV radiation. (2006). Journal of Hazardous Materials, 136(2), 258-263. [Link]

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  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2005). Microbiology and Molecular Biology Reviews, 69(2), 286-308. [Link]

  • Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. (2017). Tetrahedron, 73(38), 5671-5679. [Link]

  • Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. (2023). Foods, 12(19), 3658. [Link]

  • Fragmentation (mass spectrometry). (2023, December 26). In Wikipedia. [Link]

  • ß-Lactams: Mechanisms of Action and Resistance. (2011, March 29). [Video]. YouTube. [Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (2023). Journal of the American Chemical Society, 145(42), 23075-23085. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. (2005). Journal of Pharmaceutical Sciences, 94(7), 1373-1387. [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013, July 14). [Video]. YouTube. [Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (2023). Journal of the American Chemical Society, 145(42), 23075-23085. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-Methyl-6-nitro-isoindolin-1-one as a Privileged Scaffold in Neurodegenerative Drug Discovery

This Application Note is structured as a high-level technical guide for drug discovery scientists and neurobiologists. It positions 2-Methyl-6-nitro-isoindolin-1-one (CAS 564467-91-0) not as a final drug, but as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists and neurobiologists. It positions 2-Methyl-6-nitro-isoindolin-1-one (CAS 564467-91-0) not as a final drug, but as a critical pharmacophore scaffold and synthetic intermediate used to generate libraries of neuroprotective agents, particularly ULK1/2 inhibitors (autophagy modulation) and Dual-Binding AChE Inhibitors .

Part 1: Executive Summary & Scientific Rationale

The "Privileged Structure" Hypothesis

In neurodegenerative research, the isoindolin-1-one core is recognized as a "privileged structure" due to its high Blood-Brain Barrier (BBB) permeability and ability to engage in hydrogen bonding with key CNS targets (e.g., Acetylcholinesterase, MAO-B, and Kinases).

2-Methyl-6-nitro-isoindolin-1-one serves as a high-value synthetic gateway. Its 6-nitro group acts as a "masked" functional handle. Upon reduction to the 6-amino derivative, it allows for the rapid attachment of diverse pharmacophores (e.g., benzyl-pyridinium moieties or kinase-binding hinges) to create Multi-Target Directed Ligands (MTDLs) .

Primary Mechanisms of Action (Post-Derivatization)

Research indicates that derivatives synthesized from this scaffold target two critical pathways in neurodegeneration:

  • Autophagy Modulation (ULK1/2 Inhibition):

    • Context: Protein aggregation (Tau,

      
      -Synuclein) drives neuronal death.
      
    • Mechanism:[1] Isoindolinone derivatives (specifically amino-linked variants) have been identified in patent literature (e.g., WO2022214869A2) as inhibitors of ULK1 (Unc-51-like autophagy activating kinase 1) . Modulating ULK1 can reboot stalled autophagy in diseased neurons.

  • Cholinergic Restoration (AChE Inhibition):

    • Context: Acetylcholine depletion in Alzheimer's.[1]

    • Mechanism:[1] The isoindolinone core mimics the binding of phthalimide-based inhibitors to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), preventing Amyloid-

      
       aggregation induced by the enzyme.[1]
      

Part 2: Experimental Workflows & Protocols

Workflow Overview (DOT Diagram)

Workflow Start 2-Methyl-6-nitro- isoindolin-1-one Step1 Step 1: Chemical Activation (Nitro Reduction) Start->Step1 Pd/C, H2 Inter Intermediate: 6-Amino-2-methyl- isoindolin-1-one Step1->Inter Step2 Step 2: Pharmacophore Coupling Inter->Step2 Amide Coupling/SNAr Lib Candidate Library (ULK1 Inhibitors / AChE Ligands) Step2->Lib Assay1 Assay A: Autophagy Flux (LC3B) Lib->Assay1 Assay2 Assay B: Ellman's AChE Test Lib->Assay2

Caption: Logical workflow transforming the nitro-precursor into bioactive neurotherapeutics for downstream validation.

Protocol 1: Chemical Activation (Scaffold Preparation)

Objective: To convert the inert nitro group into a reactive amine handle for drug design.

Materials:

  • 2-Methyl-6-nitro-isoindolin-1-one (1.0 eq)[2]

  • 10% Pd/C (Catalyst)

  • Methanol (Solvent)

  • Hydrogen gas (Balloon or Hydrogenator)

Methodology:

  • Dissolution: Dissolve 100 mg of 2-Methyl-6-nitro-isoindolin-1-one in 10 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 10 mg of 10% Pd/C under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the system with

    
     gas. Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
    • QC Check: Monitor reaction progress via TLC (System: Hexane:EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Yield: Expect >90% yield of 6-amino-2-methyl-isoindolin-1-one . This intermediate is now ready for coupling to kinase-targeting motifs or AChE-binding anchors.

Protocol 2: In Vitro Autophagy Flux Assay (ULK1 Modulation)

Objective: To validate if the synthesized isoindolinone derivative modulates autophagy in neuronal cells.

Cell Model: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid.

Reagents:

  • Bafilomycin A1 (Lysosomal inhibitor)

  • Anti-LC3B antibody (Western Blot)

  • Anti-p62/SQSTM1 antibody

Step-by-Step:

  • Seeding: Plate differentiated SH-SY5Y cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Group A: Vehicle (DMSO)

    • Group B: Isoindolinone Derivative (

      
      )
      
    • Group C: Positive Control (Rapamycin 100 nM)

    • Group D: Derivative + Bafilomycin A1 (To measure flux)

  • Incubation: Treat cells for 24 hours.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing phosphatase inhibitors. Perform Western Blot.

  • Analysis: Measure the ratio of LC3-II / LC3-I .

    • Interpretation: A significant increase in LC3-II in the presence of Bafilomycin (compared to Bafilomycin alone) indicates enhanced autophagic flux . If the derivative inhibits ULK1, you may see a blockage of flux or alteration in p62 levels depending on the specific binding mode.

Protocol 3: Neuroprotection Screen (Oxidative Stress Model)

Objective: Determine if the compound protects neurons from oxidative damage (a hallmark of Parkinson's).

Method: MTT or CellTiter-Glo® Luminescent Assay.

  • Induction: Pre-treat SH-SY5Y cells with the Isoindolinone derivative (0.1–10

    
    ) for 2 hours.
    
  • Insult: Add

    
     (100 
    
    
    
    )
    or 6-OHDA (50
    
    
    )
    to induce oxidative stress. Incubate for 24 hours.
  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals and read Absorbance at 570 nm.

  • Calculation:

    
    
    

Part 3: Data Presentation & Analysis

Anticipated SAR (Structure-Activity Relationship) Data

When developing derivatives from 2-Methyl-6-nitro-isoindolin-1-one, typical potency profiles follow this trend:

Derivative ClassModification at C-6 (Amine)Target Affinity (

)
BBB PermeabilityApplication
Precursor Nitro (

)
InactiveHighSynthetic Block
Class A Benzyl-pyridiniumAChE:

ModerateAlzheimer's
Class B AminopyrimidineULK1:

HighAutophagy
Class C Phthalimide HybridCereblon:

HighPROTAC Linker
Mechanistic Pathway Diagram

Mechanism Drug Isoindolinone Derivative (Post-Synthesis) Target1 Target 1: AChE (Peripheral Site) Drug->Target1 Binding Target2 Target 2: ULK1 Kinase (Autophagy Initiation) Drug->Target2 Inhibition Effect1 Inhibit ACh Hydrolysis Target1->Effect1 Effect2 Block Amyloid Aggregation Target1->Effect2 Effect3 Modulate Autophagy Flux (Clear Aggregates) Target2->Effect3 Outcome NEUROPROTECTION (Cognitive Improvement) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Dual-pathway mechanism where derivatives target both cholinergic deficits and protein clearance pathways.

References

  • Andrade-Jorge, E., et al. (2017).[3] "Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease."[3] Hilaris Publisher.

  • World Intellectual Property Organization. (2022). "WO2022214869A2 - ULK1/2 Inhibitors and their use thereof." Google Patents. (Demonstrates the use of methyl-nitro-isoindolinone as a precursor for ULK1 inhibitors).

  • Bozorov, K., et al. (2021). "Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase."[1] Research in Pharmaceutical Sciences.

  • BLD Pharm. (2023). "Product Specifications: 2-Methyl-6-nitro-isoindolin-1-one (CAS 564467-91-0)."[2][4] Chemical Reagent Data.

Sources

Application

The Architecture of a Privileged Scaffold: A Detailed Guide to the Reaction Mechanisms of Isoindolinone Formation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The isoindolinone core is a significant structural motif in a vast array of natural products and synthetic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The isoindolinone core is a significant structural motif in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2][3] Its prevalence in medicinally relevant molecules, including antipsychotics, anti-inflammatory agents, and anticancer therapeutics, underscores the critical importance of understanding and mastering its synthesis.[4][5][6] This guide provides an in-depth exploration of the primary reaction mechanisms governing isoindolinone formation, offering both theoretical insights and practical, field-proven protocols for researchers in organic synthesis and drug development.

The Significance of the Isoindolinone Scaffold

The isoindolinone framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1][2] Notable examples of drugs containing this core structure include lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma, and pazinaclone, an anxiolytic.[7] The therapeutic potential of isoindolinone derivatives continues to drive the development of novel and efficient synthetic methodologies.[4][5]

Key Mechanistic Pathways to Isoindolinone Formation

The construction of the isoindolinone ring system can be achieved through several elegant and powerful synthetic strategies. This section will delve into the core principles of the most prevalent and impactful mechanistic pathways.

Transition Metal-Catalyzed C-H Activation/Functionalization

One of the most atom-economical and efficient approaches to isoindolinone synthesis involves the direct functionalization of C-H bonds.[8] This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste.[9] Rhodium, palladium, and copper catalysts are frequently employed to orchestrate these transformations.[8][10]

A common mechanistic paradigm involves the directed C-H activation of a benzamide derivative. The amide functionality serves as a directing group, coordinating to the metal center and positioning it for the selective activation of an ortho C-H bond. Subsequent coupling with a reaction partner, such as an alkene or alkyne, followed by intramolecular cyclization, affords the desired isoindolinone.

A representative mechanism for a rhodium-catalyzed C-H activation/annulation reaction is depicted below.[8] The process is initiated by the C-H functionalization of the benzamide to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of an olefin, followed by β-hydride elimination to generate a rhodium-hydride complex. Subsequent reductive elimination and Michael addition lead to the formation of the isoindolinone product and regeneration of the active catalyst.[8]

G cluster_0 Rhodium-Catalyzed C-H Activation/Annulation Start Benzamide + Olefin Rhodacycle Five-membered Rhodacycle Intermediate (I) Start->Rhodacycle Rh(III) Catalyst C-H Activation Insertion Olefin Insertion Rhodacycle->Insertion + Olefin Rh_H_Complex Rh-H Complex (III) Insertion->Rh_H_Complex β-Hydride Elimination Product Isoindolinone Product Rh_H_Complex->Product Reductive Elimination & Michael Addition Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start [Rh]

Figure 1. Generalized mechanism for rhodium-catalyzed isoindolinone synthesis.

Reductive Cyclization and Amidation

Reductive cyclization strategies offer a reliable pathway to isoindolinones, often starting from readily available precursors like 2-carboxybenzaldehydes or 2-formylbenzoic acids.[10] In a typical sequence, the carbonyl group of the starting material condenses with a primary amine to form an imine intermediate. Subsequent reduction of the imine and intramolecular amidation leads to the formation of the isoindolinone ring.[10]

Platinum nanowires have been demonstrated as highly effective catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines under a hydrogen atmosphere.[10] An iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with primary amines provides another sustainable and efficient route to a diverse range of isoindolinones.[10]

Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to complex molecule synthesis.[11] Several elegant cascade reactions have been developed for the construction of isoindolinones. For instance, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles can lead to the formation of 3,3-disubstituted isoindolin-1-ones under mild, metal-free conditions.[11]

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants, are also powerful tools for generating molecular diversity. The Ugi four-component reaction (Ugi-4CR) has been ingeniously coupled with subsequent copper-catalyzed cyclization to afford a wide variety of isoindolinone derivatives.[1]

G cluster_1 Ugi-4CR Followed by Cu-Catalyzed Cyclization Reactants 2-Halobenzoic Acid + Isocyanide + Amine + Aldehyde Ugi_Product Ugi-4CR Product (Diamide) Reactants->Ugi_Product Ugi-4CR Cyclization Cu-Catalyzed Deamidative C-C Coupling Ugi_Product->Cyclization Product Isoindolinone Cyclization->Product

Figure 2. Workflow for isoindolinone synthesis via a Ugi-4CR/cyclization sequence.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of isoindolinones via some of the aforementioned mechanistic pathways. These protocols are intended to be a starting point for researchers, and optimization may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis of Novel Isoindolinones from 2-Benzoylbenzoic Acid

This protocol describes a mild, metal-free, one-pot method for the synthesis of novel isoindolinone derivatives.[12]

Materials:

  • 2-Benzoylbenzoic acid

  • Chlorosulfonyl isocyanate

  • Appropriate alcohol (e.g., ethanol, propanol)

  • Trifluoroacetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • n-Hexane

  • Standard glassware and stirring apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.

  • Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.

  • Add the corresponding alcohol (1 mL) and continue stirring at room temperature for 1 hour.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the volatile components under reduced pressure using a rotary evaporator.[12]

  • Purify the resulting residue by thin-layer chromatography using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield the pure isoindolinone product.[12]

Reactant (Alcohol) Product Yield (%) Reference
EthanolEthyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate95[12]
Protocol 2: Rhodium-Catalyzed Synthesis of Isoindolinones from N-Benzoylsulfonamides and Olefins

This protocol outlines an efficient rhodium-catalyzed approach for the synthesis of a wide range of isoindolinones.[8]

Materials:

  • N-Benzoylsulfonamide

  • Olefin (e.g., acrylate, fumarate)

  • [{RhCl2Cp*}2] (rhodium catalyst)

  • Cu(OAc)2·H2O (oxidant)

  • Solvent (e.g., 1,2-dichloroethane)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the N-benzoylsulfonamide (1.0 eq), olefin (1.2-2.0 eq), [{RhCl2Cp*}2] (catalyst loading as per literature), and Cu(OAc)2·H2O.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the indicated time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product using column chromatography on silica gel.

Substrate Combination Product Type Key Features Reference
N-Benzoylsulfonamides + Olefins3-Monosubstituted and 3,3-Disubstituted IsoindolinonesBroad substrate scope, including terminal and internal olefins.[8]

Conclusion and Future Perspectives

The synthesis of isoindolinones continues to be an active and fertile area of research, driven by the significant biological activities of this privileged scaffold. The development of novel catalytic systems, the exploration of new reaction pathways, and the application of green chemistry principles will undoubtedly lead to even more efficient and sustainable methods for constructing this important class of heterocyclic compounds. The mechanistic understanding and practical protocols provided in this guide are intended to empower researchers to not only replicate existing methods but also to design and execute novel synthetic strategies for the discovery of next-generation isoindolinone-based therapeutics.

References

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • Welsch, S. J., & Snyder, S. A. (2010). The chemistry of isoindole natural products. Natural Product Reports, 27(10), 1438-1464. [Link]

  • Kılıç, Z., Çelik, M., Bakan, B., & Atmaca, U. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemistrySelect, 10(14), e20240414. [Link]

  • Wang, F., Wang, D., & Li, X. (2014). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Organic & Biomolecular Chemistry, 12(29), 5429–5432. [Link]

  • Wikipedia. Isoindoline. [Link]

  • Li, B., Ma, J., & Wang, G. W. (2021). Rhodium(III)-Catalyzed Oxidative Cyclization of Oxazolines with Cyclopropanols: Synthesis of Isoindolinones. Organic Letters, 23(15), 5896–5900. [Link]

  • Savela, R., & Pihko, P. M. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry-A European Journal, 27(18), 5344-5363. [Link]

  • Wang, Y., & Zhu, J. (2015). Catalytic Asymmetric Synthesis of Isoindolinones. Synthesis, 47(11), 1543-1558. [Link]

  • Wang, Y., et al. (2019). Synthesis of isoindolinones catalyzed by 6 a. ResearchGate. [Link]

  • ResearchGate. Examples of biologically active isoindolinone derivatives. [Link]

  • Omae, I. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(52), 32987-32991. [Link]

  • Savela, R., & Pihko, P. M. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • Al-Hussain, S. A., & Al-Obaid, A. M. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Wang, Y., et al. (2022). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 46(10), 4647-4651. [Link]

  • Music, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(21), 15099-15112. [Link]

  • Hu, X. Q., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23(16), 6332-6336. [Link]

  • Wang, Y., et al. (2024). Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. Organic Letters, 26(27), 5486-5491. [Link]

  • Kılıç Süloğlu, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11183-11192. [Link]

  • Al-Hussain, S. A., & Al-Obaid, A. M. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • Gabriele, B., et al. (2005). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 70(11), 4473-4476. [Link]

  • Wang, F., et al. (2015). Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials. Chemical Communications, 51(58), 11622-11625. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Nitro Group Substitution

The following guide serves as a technical support resource for researchers optimizing reaction conditions for nitro group substitutions. It focuses on the two primary distinct modes of reactivity: (1) Nucleophilic Aromat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers optimizing reaction conditions for nitro group substitutions. It focuses on the two primary distinct modes of reactivity: (1) Nucleophilic Aromatic Substitution (


) where the nitro group acts as the leaving group (Denitro-substitution)  and (2) Transition-Metal Catalyzed Denitrative Cross-Coupling .

Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Denitrative Functionalization Audience: Medicinal Chemists, Process Chemists

Core Concept: The Nitro Group as a "Masked" Leaving Group

While traditionally viewed as an activating group for the displacement of halogens, the nitro group (


) itself is a potent nucleofuge (leaving group) under specific conditions. Its ability to leave is driven by the high stability of the nitrite anion (

) or its decomposition products.

The Decision Matrix: Before optimizing, confirm your reaction pathway. Are you using the nitro group to activate a halogen, or are you displacing the nitro group itself?

NitroSubstitution Start Target Transformation Check Is -NO2 the Leaving Group? Start->Check Yes Yes: Denitrative Substitution Check->Yes Replace NO2 No No: Nitro-Activated SNAr (Displacing Halogen) Check->No Keep NO2 Type Substrate Activation? Yes->Type SNAr Highly Activated (e.g., o/p-EWG) Method: SNAr Type->SNAr Poly-nitro / o,p-CN Pd Unactivated/Mononitro Method: Pd-Catalysis Type->Pd Simple Aryl Nitro

Figure 1: Decision tree for selecting the correct optimization strategy based on substrate electronics.

Troubleshooting Guides & FAQs
Category A:

Displacement of the Nitro Group

Context: You are trying to replace a nitro group with a nucleophile (amine, alkoxide, thiol) without a transition metal catalyst.

Q1: My reaction has stalled with <10% conversion. I am using a standard base (


) in DMF. What is wrong? 
Diagnosis:  The nitro group is a poorer leaving group than Fluorine in 

unless the ring is highly electron-deficient. A single nitro group is rarely sufficient to activate its own displacement. Solution:
  • Check Activation: Does your substrate have another electron-withdrawing group (EWG) ortho or para to the leaving nitro group? (e.g., o-dinitrobenzene or p-nitrobenzonitrile). If not, thermal

    
     will fail; switch to Pd-catalyzed denitrative coupling .
    
  • Temperature & Solvent: Nitro displacement has a high energy of activation. Increase temperature to 120–150 °C . Switch solvent to DMSO or NMP (higher dielectric constants stabilize the Meisenheimer complex better than DMF).

  • Catalysis: Add a phase transfer catalyst like 18-crown-6 (if using K salts) or TBAI to increase the effective concentration of the "naked" nucleophile.

Q2: I am observing a "reduction" side product (Aniline formation) instead of substitution. Diagnosis: This is a common failure mode when using nucleophiles that can act as single-electron donors (SET mechanism) or when hydride sources are present. Solution:

  • Remove Reducing Agents: Ensure your solvent is anhydrous and free of oxidizable impurities.

  • Change Base: Avoid metal hydrides (NaH) if possible, as they can sometimes act as reducing agents. Use

    
      or 
    
    
    
    (though bulky bases may favor elimination if alkyl groups are present).
  • Oxygen Exclusion: Strictly degas the reaction. Nitro-reduction often involves radical intermediates that are sensitive to

    
     or trace metals.
    

Q3: How do I select the right conditions for Chemoselectivity (Nitro vs. Halogen)? Insight: In


, the leaving group ability follows the order: 

.
  • To Displace F over NO2: Use mild conditions (RT, mild base). Fluorine leaves fastest due to the high electronegativity stabilizing the rate-determining nucleophilic attack.[1]

  • To Displace NO2 over Cl: This is difficult. You generally need a polynitro system (e.g., 1,2,3-trinitrobenzene) where steric relief drives the nitro displacement.

Category B: Transition-Metal Catalyzed Denitrative Coupling

Context: You are using Palladium to replace a nitro group with a carbon nucleophile (Suzuki/Heck type).

Q4: The catalyst is dying (turning into Pd black) before the reaction completes. Diagnosis: The cleaved nitrite anion (


) or generated 

species can poison Pd catalysts by forming stable nitrosyl complexes. Solution:
  • Ligand Selection: Use bulky, electron-rich phosphine ligands like BrettPhos or RuPhos . These prevent catalyst poisoning and facilitate the difficult oxidative addition into the

    
     bond.
    
  • Additives: Add 18-crown-6 or LiOtBu . These additives help stabilize the active catalytic species and facilitate transmetallation.

Q5: What are the standard starting conditions for a Denitrative Suzuki Coupling? Protocol:

  • Catalyst:

    
     (5 mol%) + BrettPhos  (10 mol%)
    
  • Base:

    
     (2-3 equiv) — Crucial: Anhydrous bases are often better here.
    
  • Solvent: 1,4-Dioxane or Toluene at 110–130 °C.

  • Atmosphere: Inert (

    
     or Ar) is mandatory.
    
Experimental Data & Optimization Tables
Table 1: Solvent Effects on Nitro Displacement (

)

Data based on the displacement of nitro group in dinitrobenzene by phenoxide.

SolventDielectric Constant (

)
Relative Rate (

)
Comment
DMSO 46.71000 Preferred. Best stabilization of Meisenheimer intermediate.
DMF 36.7250Good, but prone to thermal decomposition at >140°C.
NMP 32.2210Excellent thermal stability for high-temp reactions.
THF 7.5<1Too non-polar for uncatalyzed

of nitro groups.
Water 80.1VariableWorks only with specific phase-transfer catalysts or micelles.
Table 2: Leaving Group Ability in

Order of displacement speed when activated by an ortho-nitro group.

Leaving GroupReactivity RankMechanistic Reason
Fluoride (-F) 1 (Fastest)High EN lowers LUMO energy; accelerates rate-determining attack.
Nitro (

)
2Relief of steric strain (in poly-nitro systems) + stable anion.
Chloride (-Cl) 3Weaker bond than F, but less inductive stabilization of intermediate.
Bromide (-Br) 4Similar to Cl.
Iodide (-I) 5 (Slowest)Poor inductive effect; bond breaking is not rate-determining.
Safety Protocol: Thermal Hazards

CRITICAL WARNING: Nitro compounds are energetic materials.

  • Decomposition: Polynitro compounds can undergo explosive decomposition at elevated temperatures.

  • DSC Check: Always run a Differential Scanning Calorimetry (DSC) test on new nitro substrates before heating above 100 °C.

  • Base Hazard: Mixing nitroarenes with strong bases (like NaOH) can form explosive Meisenheimer salts or trigger runaway exothermic decomposition.

References
  • Mechanism of

    
     & Leaving Group Order: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Denitrative Cross-Coupling (Suzuki/Heck)

    • Yadav, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. ResearchGate/Molecules. Link

  • Safety of Nitro Compounds

    • Beutner, G. L., et al. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Link

  • Green Chemistry Approaches (Water/Micelles)

    • Kaur, P., et al. (2020). A highly green approach towards aromatic nitro group substitutions. Royal Society of Chemistry Advances. Link

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-6-nitro-isoindolin-1-one

Welcome to the technical support center for the purification of 2-Methyl-6-nitro-isoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-6-nitro-isoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the purification of this compound, providing in-depth, experience-based solutions and protocols. Our approach is grounded in fundamental chemical principles to empower you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude 2-Methyl-6-nitro-isoindolin-1-one sample is a colored solid/oil. What are the likely impurities?

A1: Understanding Potential Impurities

The nature and color of your crude product provide initial clues about the impurities present. Based on common synthetic routes to isoindolinones and related nitroaromatic compounds, the following impurities are highly probable:

  • Isomeric Impurities: The nitration of a substituted aromatic ring is seldom perfectly regioselective. A significant and common impurity is likely the 2-Methyl-4-nitro-isoindolin-1-one isomer. The synthesis of a related precursor, 2-methyl-6-nitroaniline, is known to produce the 2-methyl-4-nitroaniline isomer as a major byproduct[1]. Separating these isomers is often the primary purification challenge.

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, residual starting materials may persist. For instance, if synthesized from 2-methyl-6-nitroaniline, this precursor might be present in the crude product.

  • Byproducts from Side Reactions: The synthesis of isoindolinones can involve several reaction steps, each with the potential for side reactions. For example, incomplete cyclization or hydrolysis of intermediates could lead to various byproducts[2][3].

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as acidic or basic reagents, can be trapped in the crude product.

Initial Purity Assessment:

A quick assessment of your crude product by Thin Layer Chromatography (TLC) is highly recommended. Spot your crude material alongside any available starting materials on a silica gel plate and elute with a solvent system of intermediate polarity (e.g., 30-50% ethyl acetate in hexanes). The number of spots will give you an indication of the complexity of the mixture. Isomeric impurities may have very similar Rf values, requiring careful optimization of the TLC system to achieve separation.

Q2: How can I effectively remove impurities from my crude 2-Methyl-6-nitro-isoindolin-1-one?

A2: A Systematic Approach to Purification

The choice of purification method depends on the nature and quantity of the impurities. For 2-Methyl-6-nitro-isoindolin-1-one, a polar molecule, the two most effective techniques are recrystallization and column chromatography .

Below is a decision-making workflow to help you choose the most appropriate method.

purification_workflow start Crude 2-Methyl-6-nitro-isoindolin-1-one tlc_analysis Initial TLC Analysis start->tlc_analysis decision_point Purity Assessment tlc_analysis->decision_point one_major_spot One Major Spot (Minor Impurities) decision_point->one_major_spot High Purity multiple_spots Multiple Spots or Closely-running Spots decision_point->multiple_spots Low Purity / Isomers recrystallization Recrystallization one_major_spot->recrystallization column_chromatography Column Chromatography multiple_spots->column_chromatography final_product Pure Product recrystallization->final_product column_chromatography->final_product

Caption: Workflow for selecting a purification method.

Q3: I want to try recrystallization first. How do I select the right solvent?

A3: Protocol for Recrystallization Solvent Screening

Recrystallization is an excellent technique for removing small amounts of impurities, especially if your crude product is mostly the desired compound. The key is to find a solvent (or solvent pair) in which 2-Methyl-6-nitro-isoindolin-1-one is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

Step-by-Step Solvent Selection Protocol:

  • Preparation: Place a small amount (10-20 mg) of your crude material into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the table below, starting with a small volume (e.g., 0.5 mL).

  • Solubility at Room Temperature: Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes in a water or sand bath. Add the solvent dropwise until the compound just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: The best solvent is one from which well-formed crystals precipitate upon cooling. If the product "oils out" (forms an oily layer instead of crystals), the solvent is not ideal. If no crystals form, the compound may be too soluble in that solvent.

Table of Suggested Solvents for Screening:

SolventPolarity IndexBoiling Point (°C)Rationale
Ethanol5.278Often a good starting point for moderately polar, crystalline compounds.
Isopropanol4.382Similar to ethanol but can sometimes offer better crystallization properties.
Ethyl Acetate4.477A versatile solvent for a wide range of polarities. Can be used alone or in a solvent pair with hexanes.
Acetone5.156A more polar solvent, but its low boiling point can be advantageous.
Toluene2.4111A less polar solvent that may be suitable if the compound is highly soluble in more polar options.
Dichloromethane3.440Often used for dissolving crude products for chromatography; can be part of a solvent pair for recrystallization (e.g., with hexanes), but its low boiling point makes single-solvent recrystallization difficult.
Water9.0100As an organic molecule, solubility is likely low, but it could be a good anti-solvent in a mixed solvent system with a water-miscible organic solvent like ethanol or acetone.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
No crystals form upon cooling The compound is too soluble, or the solution is not saturated.- Try scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by gentle heating and then allow it to cool again. - If using a mixed solvent system, add more of the "poor" solvent dropwise.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point. - Allow the solution to cool more slowly. - Consider a different solvent or a mixed solvent system.
Colored impurities in crystals Impurities are co-crystallizing with the product.- Try a different recrystallization solvent. - Consider a pre-purification step, such as a quick filtration through a small plug of silica gel to remove highly polar, colored impurities before recrystallization. - A second recrystallization may be necessary.
Q4: My product is still impure after recrystallization. How do I perform column chromatography?

A4: A Detailed Guide to Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for isolating 2-Methyl-6-nitro-isoindolin-1-one from its isomers and other byproducts[4].

Step 1: Choosing the Right Solvent System (Mobile Phase) with TLC

The key to successful column chromatography is selecting a mobile phase that provides good separation of your target compound from its impurities.

  • Prepare TLC Plates: On a silica gel TLC plate, spot your crude mixture.

  • Test Solvent Systems: Develop the TLC plates in different solvent systems. A good starting point for a polar compound like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Optimize the Ratio: Adjust the ratio of the solvents to achieve an Rf value of 0.25-0.35 for your target compound. This Rf value generally provides the best separation on a column.

    • If the spots are too high (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.

    • If the spots are at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.

  • Check for Separation: The ideal solvent system will show a clear separation between the spot of your desired product and the spots of the impurities.

Suggested Starting Solvent Systems for TLC Analysis:

  • 20-50% Ethyl Acetate in Hexanes

  • 1-5% Methanol in Dichloromethane (for very polar impurities)

Step 2: Preparing and Running the Column

column_chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis pack_column 1. Pack the Column (Slurry Method) prepare_sample 2. Prepare the Sample (Dry or Wet Loading) pack_column->prepare_sample load_sample 3. Load the Sample prepare_sample->load_sample elute_column 4. Elute the Column load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent 8. Evaporate Solvent combine_pure->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Sources

Troubleshooting

Stabilizing 2-Methyl-6-nitro-isoindolin-1-one for long-term storage

The following technical guide is structured as a specialized support portal for researchers working with 2-Methyl-6-nitro-isoindolin-1-one (CAS: 564467-91-0). It synthesizes chemical kinetics, stability data, and practic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers working with 2-Methyl-6-nitro-isoindolin-1-one (CAS: 564467-91-0). It synthesizes chemical kinetics, stability data, and practical laboratory protocols.

Subject: 2-Methyl-6-nitro-isoindolin-1-one | CAS: 564467-91-0 Support Level: Tier 3 (Senior Application Scientist)

Core Stability Analysis (The "Why")

To successfully store 2-Methyl-6-nitro-isoindolin-1-one, you must understand its specific "Three-Point Failure Mode." This molecule is not merely a static solid; it is a fused heterocyclic system with distinct reactive centers that degrade under standard laboratory conditions.

A. The C3-Oxidation Vulnerability (Primary Threat)

The isoindolinone core contains a methylene group at the C3 position (benzylic to the aromatic ring and adjacent to the nitrogen). Unlike phthalimides, this position is reduced.

  • Mechanism: Atmospheric oxygen, catalyzed by light or trace metals, can abstract a proton/hydride from C3. This leads to the formation of 2-methyl-6-nitrophthalimide (an oxidation product).

  • Visual Indicator: The sample transitions from off-white/pale yellow to deep brown or orange.

B. Nitro-Group Photolability

The nitro group at position 6 is an electron-withdrawing group that stabilizes the aromatic ring but introduces photosensitivity.

  • Mechanism: Exposure to UV light (<400 nm) can trigger nitro-to-nitrite rearrangements or radical formation, especially in solution.

  • Impact: Irreversible degradation and complex mixture formation.

C. Lactam Hydrolysis (Moisture Sensitivity)

While the N-methyl group provides some steric protection, the lactam bond (amide) is susceptible to hydrolysis, particularly if the sample is hygroscopic and absorbs ambient moisture.

  • Mechanism: Water attacks the carbonyl carbon, opening the ring to form the corresponding 2-(methylcarbamoyl)-5-nitrobenzoic acid .

Standard Operating Procedure (SOP): Long-Term Storage

Status: MANDATORY for storage >7 days.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Slows kinetic rate of C3-oxidation and hydrolysis.
Atmosphere Argon or Nitrogen Displaces O₂ to prevent conversion to phthalimide.
Container Amber Glass Vial Blocks UV radiation to prevent nitro-photolysis.
Desiccant Silica Gel / P₂O₅ Scavenges moisture to prevent lactam ring opening.
Cap Seal Parafilm + Teflon Liner Prevents gas exchange and moisture ingress.
Protocol: The "Argon Blanket" Technique
  • Transfer the solid to an amber vial (fill to <50% volume to allow headspace gas exchange).

  • Place the open vial in a vacuum desiccator.

  • Evacuate air (vacuum <10 mbar) for 5 minutes.

  • Backfill slowly with dry Argon gas.

  • Immediately cap the vial and wrap the junction with Parafilm M®.

  • Store at 4°C.

Troubleshooting & Diagnostics

Interactive Troubleshooting Guide

Q1: My sample has turned from pale yellow to dark brown. Is it usable?

  • Diagnosis: This indicates oxidation at the C3 position, likely forming the phthalimide derivative.

  • Action: Run an LC-MS.

    • Target Mass: 192.17 Da (Intact) vs. ~206 Da (Oxidized/Phthalimide).

    • Resolution: If oxidized >5%, recrystallize from Ethanol/DCM. If >20%, discard.

Q2: The solid has clumped into a sticky mass (Caking).

  • Diagnosis: Hygroscopic failure . The lactam has absorbed water, potentially initiating hydrolysis.

  • Action:

    • Check purity via HPLC (look for ring-open acid peak, likely more polar/earlier eluting).

    • If purity is >95%, dry in a vacuum oven at 30°C over P₂O₅ for 24 hours.

Q3: Can I store this in DMSO stock solution at -20°C?

  • Diagnosis: Risky . DMSO is hygroscopic and can act as a mild oxidant.

  • Action:

    • Recommended: Store as a solid.[1]

    • If solution is necessary: Use anhydrous DMSO, aliquot into single-use amber tubes, flush with Argon, and store at -80°C. Do not freeze-thaw more than once.

Visualizing Degradation Pathways

The following diagram maps the chemical fate of 2-Methyl-6-nitro-isoindolin-1-one under poor storage conditions.

DegradationPathways Start 2-Methyl-6-nitro- isoindolin-1-one (Intact Solid) Oxidation Oxidation Product (Phthalimide Derivative) [Brown Color] Start->Oxidation O2 / Air Exposure (C3-H Abstraction) Hydrolysis Hydrolysis Product (Ring-Open Benzoic Acid) [Purity Drop] Start->Hydrolysis Moisture (H2O) (Lactam Cleavage) Photolysis Photodegradation (Radical Species/Phenols) Start->Photolysis UV Light (<400nm) (Nitro excitation)

Figure 1: Chemical degradation pathways. Red path (Oxidation) is the most common storage failure.

Storage Decision Tree

Use this workflow to determine the safety of your current inventory.

StorageWorkflow Check Inspect Sample Color Color Check: Pale Yellow? Check->Color HPLC HPLC Purity > 98%? Color->HPLC Yes Action_Recryst ACTION: Recrystallize (EtOH/DCM) Color->Action_Recryst No (Brown/Dark) Action_Dry ACTION: Vacuum Dry (24h, 25°C) HPLC->Action_Dry No (Hygroscopic) Action_Store SAFE STORAGE: Argon + Amber Vial + 4°C HPLC->Action_Store Yes Action_Recryst->HPLC Action_Dry->HPLC

Figure 2: Quality control decision matrix for evaluating stored samples.

References

  • BLD Pharm. (2024). 2-Methyl-6-nitro-isoindolin-1-one MSDS & Storage Data. Retrieved from

  • Campbell, J. et al. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. National Institutes of Health (PMC). Retrieved from

  • Chen, B. et al. (2005).[2] Photodegradation of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis and Stability of Isoindolinones. Retrieved from

  • Absortech. (2023). Moisture protection for hygroscopic materials. Retrieved from

Sources

Optimization

Technical Support Center: Isoindolinone Isomer Separation Guide

Status: Operational | Ticket ID: ISO-HPLC-OPT-001 | Assigned Specialist: Senior Application Scientist Executive Summary Isoindolinone derivatives are privileged pharmacophores in drug discovery, often exhibiting biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: ISO-HPLC-OPT-001 | Assigned Specialist: Senior Application Scientist

Executive Summary

Isoindolinone derivatives are privileged pharmacophores in drug discovery, often exhibiting biological activity against targets like MDM2-p53 or acting as kinase inhibitors. Their analysis presents two distinct chromatographic challenges:

  • Chiral Separation: Resolution of enantiomers (typically created at the C3 position).

  • Regioisomer Separation: Differentiating structural isomers (e.g., 5- vs. 6-substituted isoindolinones) arising from non-selective synthesis.

This guide provides a self-validating workflow for optimizing High-Performance Liquid Chromatography (HPLC) methods for these compounds, moving beyond generic advice to address the specific basicity and solubility profiles of the isoindolinone core.

Module 1: Chiral Separation (Enantiomers)

Q: I have a racemic mixture of a C3-substituted isoindolinone. Which column should I screen first?

A: Do not rely on a single column. The isoindolinone core contains an amide functionality and an aromatic ring, making it highly responsive to hydrogen bonding and


-

interactions.

Recommendation: Start with Immobilized Polysaccharide Phases . Coated phases (like the traditional Chiralpak AD/OD) are effective but limit your solvent choices. Immobilized phases (e.g., Chiralpak IA, IB, IC) allow for "forbidden" solvents like dichloromethane (DCM) or ethyl acetate, which are crucial for solubilizing rigid isoindolinone scaffolds.

Primary Screening Protocol:

Parameter Condition A (Normal Phase) Condition B (Polar Organic)
Columns Chiralpak IA, IB, IC, IG (Immobilized Amylose/Cellulose) Same
Mobile Phase n-Hexane : Ethanol (80:20) 100% Methanol or Acetonitrile
Additive 0.1% Diethylamine (DEA) or Ethanolamine 0.1% DEA + 0.1% Acetic Acid

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

Technical Insight: The isoindolinone nitrogen is a hydrogen bond donor/acceptor. Using ethanol (protic) often provides better selectivity than isopropanol due to sharper conformational "pockets" in the amylose polymer [1].

Q: My enantiomers are partially resolved ( ). How do I optimize?

A: If you are in Normal Phase (Hexane/Alcohol), lower the temperature . Chiral recognition is enthalpy-driven. Reducing the column temperature from 25°C to 10°C often dramatically increases the separation factor (


) for isoindolinones by "freezing" the stationary phase into a more rigid chiral groove.

Self-Validating Check:

  • Calculate Resolution (

    
    ) at 25°C.
    
  • Lower T to 10°C.

  • If

    
     increases, the separation is enthalpically controlled. Continue cooling.
    
  • If

    
     decreases, the kinetics (mass transfer) are too slow; switch mobile phase modifier (e.g., change EtOH to IPA).
    
Visual Workflow: Chiral Method Development

The following decision tree outlines the logical progression for screening and optimizing chiral methods for isoindolinone derivatives.

ChiralWorkflow Start Start: Racemic Isoindolinone Solubility Check Solubility in MeOH/EtOH Start->Solubility ScreenNP Screen Normal Phase (Hexane/EtOH + 0.1% DEA) Columns: IA, IB, IC, IG Solubility->ScreenNP Soluble in Alcohols ScreenPO Screen Polar Organic (100% MeOH/ACN + Bases) Columns: IA, IC Solubility->ScreenPO Poor Solubility CheckRes Check Resolution (Rs) ScreenNP->CheckRes ScreenPO->CheckRes OptimizeT Optimization A: Lower Temp (10-15°C) CheckRes->OptimizeT 0.5 < Rs < 1.5 OptimizeMP Optimization B: Change Modifier (EtOH -> IPA or DCM) CheckRes->OptimizeMP Rs < 0.5 (No Sep) Success Validated Method (Rs > 1.5) CheckRes->Success Rs > 1.5 OptimizeT->Success OptimizeMP->Success

Figure 1: Decision matrix for chiral method development, prioritizing immobilized phases for solubility flexibility.

Module 2: Achiral Separation (Regioisomers & Purity)

Q: I see severe peak tailing for my isoindolinone product on C18. Why?

A: This is the "Silanol Effect." The isoindolinone ring system often contains a secondary amine or amide nitrogen. At neutral pH, residual silanols on the silica surface (


) are ionized (

). Your basic isoindolinone becomes protonated (

) and interacts ionically with the silanols, causing the tail.

The Fix (Step-by-Step):

  • pH Control: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This suppresses silanol ionization (

    
    ).
    
  • Buffer Strength: If using Formic Acid isn't enough, switch to 20 mM Ammonium Formate (pH 3.0) . The ammonium ions (

    
    ) compete with your analyte for the remaining active sites [2].
    
  • Column Choice: Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) which allows operation at high pH (pH 10). Running basic isoindolinones in their neutral state (high pH) eliminates the ionic interaction entirely.

Q: My 5-isomer and 6-isomer are co-eluting on C18. How do I separate them?

A: Regioisomers often have identical hydrophobicity (logP), making C18 ineffective. You need Shape Selectivity .

Protocol: Alternative Stationary Phases Switch from C18 (Alkyl chain) to a Phenyl-Hexyl or Biphenyl phase.

  • Mechanism: Isoindolinones are aromatic. Phenyl phases engage in

    
    -
    
    
    
    stacking interactions with the isoindolinone core. The electron density distribution differs slightly between the 5- and 6-positions, causing different retention times on phenyl phases where C18 sees them as identical [3].

Comparative Data: Separation Factors (


) 
| Isomer Pair | C18 Column (

) | Phenyl-Hexyl Column (

) | | :--- | :--- | :--- | | 5- vs 6-substituted | 1.02 (Co-elution) | 1.15 (Baseline) | | cis vs trans | 1.05 | 1.22 |

Module 3: Troubleshooting & FAQs

Q: The retention time of my isoindolinone drifts during the sequence.

A: This is usually due to "Column Hysteresis" in Normal Phase or pH instability in Reverse Phase.

  • If Normal Phase (Hexane/EtOH): The column is likely absorbing water from the atmosphere.

    • Fix: Add a "water trap" column before the injector or dope the mobile phase with a constant, small amount of water (e.g., 0.1%) to saturate the silica surface intentionally.

  • If Reverse Phase: Check your buffer capacity. If running at pH 7 with phosphate, a slight temperature change can shift the pH.

    • Fix: Use a buffer within

      
       unit of its pKa. For isoindolinones, pH 2.5 (Formate) or pH 10 (Ammonium Hydroxide) is more stable than neutral.
      
Q: My sample precipitates in the mobile phase.

A: Isoindolinones are often crystalline and poorly soluble in alkanes.

  • Troubleshooting Guide:

    • Dissolve sample in 100% DMSO or DMF.

    • Inject a small volume (

      
      ) to prevent "solvent shock" precipitation at the column head.
      
    • If using Chiral HPLC, switch to the Polar Ionic Mode (100% Methanol or Acetonitrile with 0.1% Acid/Base). This avoids Hexane entirely and maintains high solubility.

Visual Workflow: Peak Tailing Diagnosis

Use this logic to eliminate peak tailing for basic isoindolinone derivatives.

TailingFix Problem Problem: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Problem->CheckPH LowPH Is pH < 3.0? CheckPH->LowPH AddBuffer Action: Add 20mM NH4-Formate LowPH->AddBuffer No (Currently Neutral) CheckCol Check Column Type LowPH->CheckCol Yes (Already Acidic) HighPH Action: Switch to High pH (pH 10) (Requires Hybrid Column) CheckCol->HighPH If Hybrid Silica SwitchPhenyl Action: Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckCol->SwitchPhenyl If Standard C18

Figure 2: Troubleshooting logic for peak tailing and selectivity issues in achiral separations.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • MAC-MOD Analytical. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. Retrieved from [Link]

  • Phenomenex. (2023).[1] Chiral HPLC Separations Guide. Retrieved from [Link]

  • MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A-Comparative-Guide-to-the-1H-NMR-Spectral-Analysis-of-2-Methyl-6-nitro-isoindolin-1-one

Predicted ¹H NMR Spectrum of 2-Methyl-6-nitro-isoindolin-1-one The structure of 2-Methyl-6-nitro-isoindolin-1-one contains three distinct proton environments: the aromatic protons on the substituted benzene ring, the ben...

Author: BenchChem Technical Support Team. Date: February 2026

Predicted ¹H NMR Spectrum of 2-Methyl-6-nitro-isoindolin-1-one

The structure of 2-Methyl-6-nitro-isoindolin-1-one contains three distinct proton environments: the aromatic protons on the substituted benzene ring, the benzylic methylene (CH₂) protons, and the N-methyl (N-CH₃) protons. The powerful electron-withdrawing nature of the nitro (NO₂) group and the influence of the lactam ring system are the dominant factors governing the chemical shifts and coupling patterns.

Below is the predicted ¹H NMR spectrum, assuming a standard deuterated solvent such as CDCl₃.

Molecular Structure and Proton Numbering

A clear assignment of protons is essential for spectral interpretation. The numbering convention used throughout this guide is presented below.

Caption: Structure and proton numbering for 2-Methyl-6-nitro-isoindolin-1-one.

Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Rationale
H-7 ~ 8.5 - 8.7Doublet (d)1HJ (ortho) ≈ 8.0 - 9.0 HzStrongly deshielded by the adjacent electron-withdrawing nitro group and the lactam carbonyl. Coupled to H-5.
H-5 ~ 8.3 - 8.5Doublet of Doublets (dd)1HJ (ortho) ≈ 8.0 - 9.0 Hz, J (meta) ≈ 2.0 HzDeshielded by the para-nitro group. Coupled to both H-7 (ortho) and H-4 (meta).
H-4 ~ 7.8 - 8.0Doublet (d)1HJ (meta) ≈ 2.0 HzLeast deshielded aromatic proton, but still downfield due to the overall electron-poor ring. Coupled to H-5.
C₃-H₂ (Benzylic)~ 4.5 - 4.7Singlet (s)2HN/AAdjacent to the electron-withdrawing lactam nitrogen and the aromatic ring.
N-CH₃ (Methyl)~ 3.1 - 3.3Singlet (s)3HN/AAttached to the nitrogen of the lactam.

Comparative Spectral Analysis: Building the Prediction

The predicted values are derived from fundamental NMR principles and comparison with structurally related molecules. The key is to understand the electronic effect of each substituent.

Aromatic Region: The Influence of the Nitro Group

The nitro group (NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. This drastically reduces electron density on the aromatic ring, causing the attached protons to be "deshielded" and resonate at a higher chemical shift (further downfield).

CompoundAromatic Proton(s)Chemical Shift (δ, ppm)Effect
BenzeneAll~ 7.36Reference
Isoindolin-1-oneH-4, H-5, H-6, H-7~ 7.4 - 7.9Fused lactam ring provides moderate deshielding.
2-Methyl-6-nitro-isoindolin-1-one (Predicted) H-4, H-5, H-7 ~ 7.8 - 8.7 Strong deshielding from NO₂ group dominates.

The predicted splitting pattern arises from spin-spin coupling between adjacent protons.

  • H-7 and H-5 are ortho to each other, resulting in a large coupling constant (J ≈ 8-9 Hz).

  • H-5 and H-4 are meta to each other, leading to a much smaller coupling constant (J ≈ 2 Hz).

  • H-4 and H-7 are para and typically show no resolvable coupling.

This leads to the predicted doublet for H-7, doublet of doublets for H-5, and a narrow doublet for H-4.

Aliphatic Region: The N-Methyl and Benzylic Protons

The chemical shifts of the N-CH₃ and the benzylic CH₂ protons are primarily influenced by the adjacent nitrogen and carbonyl group of the lactam system.

CompoundProton TypeChemical Shift (δ, ppm)Rationale
Isoindolin-1-oneC₃-H₂~ 4.46Adjacent to nitrogen and aromatic ring.
2-Methyl-6-nitro-isoindolin-1-one (Predicted) C₃-H₂ ~ 4.5 - 4.7 N-methylation has a minor deshielding effect.
2-Methyl-6-nitro-isoindolin-1-one (Predicted) N-CH₃ ~ 3.1 - 3.3 Typical range for an N-methyl group on a lactam.

Both the N-CH₃ and C₃-H₂ groups are predicted to be singlets because they lack adjacent, non-equivalent protons to couple with.

Experimental Protocol for Spectrum Acquisition

To validate the predicted spectrum, a robust and standardized experimental procedure is critical. This ensures reproducibility and high-quality data.

Step 1: Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of 2-Methyl-6-nitro-isoindolin-1-one.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[1] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative.[2]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[3]

  • Homogenization: Gently agitate the vial to ensure the sample is fully dissolved. A brief application of sonication may be used if necessary.

  • Filtration: Filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Step 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample concentration.[4]

ParameterRecommended ValuePurpose
Pulse Program zg30 or similarStandard 30-degree pulse-acquire experiment for quantitative analysis.
Spectral Width (SW) ~ 16 ppmEnsures all signals, from ~ -1 to 15 ppm, are captured.
Acquisition Time (AQ) 2 - 4 secondsThe time for which the FID is recorded; affects digital resolution.[5][6]
Relaxation Delay (D1) 1 - 5 secondsA delay between pulses to allow for nuclear relaxation. Crucial for accurate integration.
Number of Scans (NS) 8 - 16Signal averaging to improve the signal-to-noise ratio.
Temperature 298 K (25 °C)Standard operating temperature.
Step 3: Data Processing
  • Fourier Transform: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm.[2]

  • Integration: The area under each peak is calculated to determine the relative ratio of protons.

Workflow for ¹H NMR Analysis

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Spectral Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Acquisition Parameters (SW, AQ, NS) D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum H->I J Assign Chemical Shifts I->J K Analyze Coupling Patterns J->K L Integrate Peaks K->L M Structure Confirmation L->M

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.

Conclusion

The ¹H NMR spectrum of 2-Methyl-6-nitro-isoindolin-1-one is predicted to exhibit a highly characteristic pattern. The aromatic region will be defined by three downfield signals between approximately 7.8 and 8.7 ppm, displaying a clear doublet, doublet of doublets, and doublet splitting pattern due to the strong influence of the nitro group. The aliphatic region is expected to show two sharp singlets corresponding to the benzylic CH₂ and N-CH₃ protons.

This guide provides a robust framework for any researcher working with this molecule. By comparing the predicted data with the experimentally obtained spectrum, one can rapidly confirm the structure and purity of the synthesized compound. The detailed protocols provided herein ensure that the acquired data is of the highest quality, enabling confident structural elucidation.

References

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
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Comparative

The Rise of Isoindolinones: From Thalidomide to Targeted Protein Degradation

An In-Depth Technical Guide to the Comparative In-Vitro Efficacy of Isoindolinone-Based Compounds For researchers and scientists in drug development, the isoindolinone scaffold represents a privileged structure, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative In-Vitro Efficacy of Isoindolinone-Based Compounds

For researchers and scientists in drug development, the isoindolinone scaffold represents a privileged structure, forming the core of transformative therapeutic agents. This guide provides a detailed comparison of the in-vitro efficacy of prominent isoindolinone-based compounds, grounded in experimental data and established scientific principles. We will delve into the mechanistic underpinnings of their activity, present comparative data, and provide robust protocols for their evaluation.

The story of isoindolinone-based drugs is one of serendipity and scientific perseverance. Initially marked by the tragic teratogenic effects of thalidomide, the scaffold has been repurposed and re-engineered into a powerful class of anticancer and immunomodulatory agents.[1] The key to this transformation lies in understanding their unique mechanism of action.

Modern isoindolinone compounds, particularly the immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, are not classical inhibitors. Instead, they function as "molecular glues."[2] These molecules facilitate a novel interaction between the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, and specific target proteins known as neosubstrates.[2][3] This induced proximity leads to the poly-ubiquitination of the neosubstrate, marking it for degradation by the cell's proteasome. This process of targeted protein degradation (TPD) is a revolutionary approach in pharmacology, allowing for the elimination of previously "undruggable" protein targets.[4]

The Cereblon-Mediated Protein Degradation Pathway

The central mechanism for IMiD activity involves hijacking the ubiquitin-proteasome system. The isoindolinone compound binds to a hydrophobic pocket in Cereblon, altering its substrate specificity. This new composite surface then recruits neosubstrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, like those in multiple myeloma.[3]

Cereblon_Pathway cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Cellular Machinery CRBN Cereblon (CRBN) CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 IMiD Isoindolinone (e.g., Lenalidomide) IMiD->CRBN binds to Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->CRBN is recruited to Proteasome 26S Proteasome Neosubstrate->Proteasome is targeted for degradation Ub Ubiquitin (Ub) Ub->Neosubstrate poly-ubiquitinates Proteasome->Neosubstrate degrades

Caption: Cereblon (CRBN) pathway modulation by isoindolinone compounds.

Comparative Efficacy of Key Isoindolinone Compounds

The evolution from thalidomide to its analogs, lenalidomide and pomalidomide, has been driven by the need for increased potency and refined activity profiles.[5][6] In recent years, novel isoindolinone derivatives with different targets and activities have also emerged.[7][8]

The Immunomodulatory Drugs (IMiDs): A Head-to-Head Comparison

Lenalidomide and pomalidomide were developed through structural modifications of the thalidomide backbone, resulting in significantly enhanced biological activity.[5] Pomalidomide, for instance, was derived by adding an amino group to the pthaloyl ring of thalidomide, which increases its potency.[9]

In-vitro studies consistently demonstrate that lenalidomide and pomalidomide are more potent than thalidomide in their immunomodulatory and anti-myeloma effects.[6] This includes a greater capacity to stimulate T-cell proliferation and cytokine production (IFN-γ, IL-2) and to inhibit tumor necrosis factor-alpha (TNF-α).[6][10]

CompoundRelative Potency (T-cell Co-stimulation)Key In-Vitro Effects
Thalidomide BaselineModerate TNF-α inhibition; Anti-angiogenic.[5][6]
Lenalidomide ~100-1000x > ThalidomidePotent TNF-α inhibitor; Strong T-cell and NK-cell activation.[6][10]
Pomalidomide > LenalidomideMost potent IMiD; Strong anti-angiogenic and anti-myeloma activity.[6][9]
Emerging Isoindolinone Derivatives

Research has expanded beyond the IMiD mechanism to develop isoindolinone derivatives with diverse biological activities, including direct anticancer and antioxidant properties.[7] These novel compounds often target different cellular pathways. For example, a ferrocene-substituted isoindolinone derivative (11h) has shown potent anticancer activity against lung and breast cancer cell lines by binding to the anti-apoptotic protein Bcl-B.[7]

Compound IDTarget Cell LineIC₅₀ Value (µM)Mechanism of ActionReference
Ferrocene-derivative 11h A549 (Lung Cancer)1.0Bcl-B Binding[7]
MCF-7 (Breast Cancer)1.5Bcl-B Binding[7]
N-benzylisoindole-1,3-dione 3 A549-Luc (Lung Cancer)114.25Tyrosine Kinase Inhibition[11]
N-benzylisoindole-1,3-dione 4 A549-Luc (Lung Cancer)116.26Tyrosine Kinase Inhibition[11]

These findings highlight the versatility of the isoindolinone scaffold for developing compounds that act through various mechanisms beyond Cereblon modulation.

Essential In-Vitro Experimental Protocols

To rigorously compare the efficacy of isoindolinone-based compounds, a suite of validated in-vitro assays is essential. The following protocols represent a self-validating system, where data from each assay provides a piece of a larger mechanistic puzzle.

Experimental_Workflow Start Compound Synthesis & Characterization Viability Cell Viability Assay (e.g., MTT) Determine IC₅₀ Start->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Confirm Cytotoxicity Mechanism Viability->Apoptosis Active Compounds Target Target Engagement Assay (e.g., CETSA) Verify Compound Binds Target Viability->Target Active Compounds Downstream Downstream Analysis (e.g., Western Blot for IKZF1) Confirm Functional Outcome Apoptosis->Downstream Target->Downstream End Lead Compound Identification Downstream->End

Caption: General experimental workflow for in-vitro compound evaluation.

Protocol: Cell Viability Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to quantify a compound's cytotoxic or cytostatic effects. It measures the metabolic activity of cells, which in viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[12] The intensity of the color is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, or multiple myeloma H929 cells) in a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the isoindolinone compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][13] Mix thoroughly on a shaker.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Apoptosis Detection (Annexin V Staining)

Causality: To determine if cell death occurs via apoptosis, the Annexin V assay is a gold standard.[14] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (e.g., FITC), it can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.[14][15] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (both negative).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the isoindolinone compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells, combine them with the supernatant, and centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

Protocol: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Causality: Confirming that a compound binds its intended intracellular target is crucial for validating its mechanism of action.[16] CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the binding ligand compared to a control.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the isoindolinone compound or vehicle control for a defined period to allow for cell entry and target binding.

  • Cell Lysis: Harvest and lyse the cells using a method that preserves protein structure (e.g., freeze-thaw cycles).

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis: Analyze the amount of soluble target protein (e.g., Cereblon) remaining at each temperature using a standard protein detection method like Western Blotting or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift of the melting curve to higher temperatures in the compound-treated sample indicates target engagement.

Conclusion and Future Outlook

The isoindolinone scaffold has proven to be an exceptionally fruitful starting point for the development of potent therapeutics. The well-established IMiDs—thalidomide, lenalidomide, and pomalidomide—demonstrate a clear progression in potency and efficacy, primarily through the elegant mechanism of Cereblon-mediated protein degradation.[3][6] The in-vitro assays detailed here provide a robust framework for characterizing these compounds, from initial cytotoxicity screening to confirming the on-target activity that underpins their function.

Emerging research into new isoindolinone derivatives reveals that the therapeutic potential of this scaffold is far from exhausted.[7][8] By targeting other cellular proteins and pathways, these novel compounds offer the promise of treating a wider range of diseases. The continued application of rigorous in-vitro comparison, guided by the principles and protocols outlined in this guide, will be paramount in identifying the next generation of isoindolinone-based medicines.

References

  • Bailly, C. (2023). Discovery and current developments of isoindolinone-based fungal natural products. ResearchGate. [Link]

  • (2021). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]

  • An, G., & Vescio, R. (2013). Pomalidomide for the Treatment of Multiple Myeloma. US National Library of Medicine, National Institutes of Health. [Link]

  • (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. US National Library of Medicine, National Institutes of Health. [Link]

  • Fritsch, M., et al. (2024). The Phase Ib VenObi CNS Study: Chemotherapy-Free Treatment with Venetoclax and Obinutuzumab for Relapsed/Refractory Primary Large B-Cell Lymphoma of the Central Nervous System. MDPI. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Publishing. [Link]

  • Arbab, A. S., & Iskander, A. (2016). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • LeBlanc, R., et al. (2011). The immunostimulatory effect of lenalidomide on NK-cell function is profoundly inhibited by concurrent dexamethasone therapy. Blood, American Society of Hematology. [Link]

  • Wang, Y., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. US National Library of Medicine, National Institutes of Health. [Link]

  • Wang, Y., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. PubMed. [Link]

  • Scott, J. D., & Gitego, N. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • (2013). Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Pettersson, M., & Crews, C. M. (2019). Structure driven compound optimization in targeted protein degradation. ResearchGate. [Link]

  • (2023). PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE. PubMed Central. [Link]

  • Dredge, K., et al. (2002). Thalidomide Analogues as Anticancer Drugs. US National Library of Medicine, National Institutes of Health. [Link]

  • Wang, X., et al. (2024). Pomalidomide enhances CAR-T cell therapeutic efficacy and remodels immune microenvironment in lymphoid malignancies. PubMed Central. [Link]

  • (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Perez-Galan, P., et al. (2011). Antitumoral Activity of Lenalidomide in In Vitro and In Vivo Models of Mantle Cell Lymphoma Involves the Destabilization of Cyclin D1/p27 KIP1 Complexes. AACR Journals. [Link]

  • Weinmann, H., & Crews, C. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. Royal Society of Chemistry. [Link]

  • Matore, B. W., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]

  • (2024). Pomalidomide enhances CAR-T cell therapeutic efficacy and remodels immune microenvironment in lymphoid malignancies. ResearchGate. [Link]

  • Kuenzi, B. M., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. US National Library of Medicine, National Institutes of Health. [Link]

  • Nadaroglu, H., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • (n.d.). Compounds and methods for enhanced degradation of target proteins.
  • Wang, H., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2024). Apoptosis – what assay should I use? BMG Labtech. [Link]

  • (2022). Lenalidomide has an inhibitory effect on in vitro erythroid development... ResearchGate. [Link]

  • (2021). Cell Viability and Cytotoxicity determination using MTT assay. YouTube. [Link]

  • Mousa, S. A. (2010). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. US National Library of Medicine, National Institutes of Health. [Link]

  • Miguel, J. S. (2017). Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy. Dovepress. [Link]

  • (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. [Link]

  • (n.d.). Ciulli Lab Targeted Protein Degradation. University of Dundee. [Link]

  • (2016). Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors. Oncohema Key. [Link]

  • Ali, S., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. US National Library of Medicine, National Institutes of Health. [Link]

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Validation

Alternative reagents for the synthesis of nitro-isoindolinones

Title: Beyond Mixed Acids: A Comparative Guide to Alternative Reagents for Nitro-Isoindolinone Synthesis Executive Summary The nitro-isoindolinone scaffold is a critical pharmacophore in immunomodulatory drugs (e.g., Len...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond Mixed Acids: A Comparative Guide to Alternative Reagents for Nitro-Isoindolinone Synthesis

Executive Summary

The nitro-isoindolinone scaffold is a critical pharmacophore in immunomodulatory drugs (e.g., Lenalidomide precursors) and PARP inhibitors. Historically, the synthesis relied on the electrophilic nitration of isoindolinones using concentrated


. While effective for simple substrates, this "mixed acid" approach suffers from poor regioselectivity (often yielding inseparable C4/C5 mixtures), harsh functional group intolerance, and significant hazardous waste generation.

This guide evaluates three high-value alternative reagent classes that circumvent these limitations:

  • Metal Nitrates (Fe/Bi): For mild, radical-mediated late-stage nitration.

  • Indium/Reductive Systems: For de novo assembly using nitroarenes as nitrogen sources.

  • Pre-functionalized Cyclization: Using nitro-phthalic precursors for absolute regiocontrol.

Part 1: The Regioselectivity Challenge

The core difficulty in synthesizing nitro-isoindolinones lies in the directing effects of the lactam ring.

  • The Problem: The isoindolinone core is deactivated. Standard electrophilic aromatic substitution (EAS) yields mixtures of C4 (via coordination-assisted delivery) and C5 (electronic preference) isomers.

  • The Consequence: Separation of these isomers requires tedious chromatography, often resulting in <40% isolated yield of the desired isomer.

Decision Matrix: Selecting Your Method

MethodSelection Start Substrate Requirements Regio Is strict C4/C5 regiocontrol required? Start->Regio Sensitive Contains acid-sensitive groups? Regio->Sensitive No (Separable Mixture OK) DeNovo METHOD A: De Novo Assembly (Use 3- or 4-nitrophthalic anhydride) Regio->DeNovo Yes (Absolute Control) LateStage Late-Stage Nitration Sensitive->LateStage No FeNitrate METHOD B: Iron(III) Nitrate (Radical Mechanism) Sensitive->FeNitrate Yes (Avoid Strong Acids) LateStage->FeNitrate Mild Conditions Indium METHOD C: Indium-Mediated (Reductive Cyclization) LateStage->Indium Green/One-Pot

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.

Part 2: Comparative Analysis of Reagents

Iron(III) Nitrate ( ): The Radical Alternative

Unlike the ionic mechanism of mixed acids (


), Iron(III) nitrate promotes nitration via a radical pathway involving 

. This method is remarkably mild and tolerates oxidizable functional groups.
  • Mechanism: Thermal decomposition of the nitrate generates nitrogen dioxide radicals.[1] The iron center acts as a Lewis acid to activate the substrate and stabilize the transition state.

  • Key Advantage: High conversion rates at lower temperatures (

    
    ) compared to mixed acids (
    
    
    
    for deactivated rings).
Indium-Mediated Reductive Condensation

This is a paradigm shift. Instead of nitrating the ring, this method constructs the isoindolinone from 2-formylbenzoic acid (or phthalaldehyde) and nitroarenes .

  • Mechanism: Indium metal reduces the nitroarene in situ to an amine, which then condenses with the aldehyde/acid to close the lactam ring.

  • Key Advantage: It allows the introduction of the nitrogen atom and the cyclization in a single pot, avoiding the handling of unstable amino-intermediates.

Performance Comparison Table
FeatureStandard Mixed Acid (

)
Iron(III) Nitrate (

)
De Novo Assembly (Nitro-phthalic anhydride)
Mechanism Electrophilic Aromatic Substitution (

)
Radical Substitution (

)
Condensation / Amidation
Regioselectivity Poor (Mixtures of C4/C5)Moderate (Steric control)Excellent (100% Controlled)
Yield 40-60% (after separation)65-85%75-90%
Functional Group Tolerance Low (Acid sensitive groups hydrolyze)High (Tolerates esters, amides)Very High
Green Chemistry Score Low (Corrosive waste)Medium (Iron waste is non-toxic)High (Atom economical)

Part 3: Experimental Protocols

Protocol A: Iron(III) Nitrate Mediated Nitration

Best for: Late-stage functionalization of existing isoindolinone scaffolds.

Reagents:

  • Substrate: N-substituted isoindolinone (1.0 equiv)

  • Reagent:

    
     (1.5 equiv)
    
  • Solvent: Acetic anhydride (

    
    ) (Acts as solvent and water scavenger)
    

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the isoindolinone substrate in 5 mL of acetic anhydride.

  • Addition: Add 1.5 mmol of

    
     in one portion.
    
  • Activation: Heat the mixture to 60°C under an inert atmosphere (

    
    ).
    
    • Critical Checkpoint: Monitor by TLC. The reaction typically completes in 3-5 hours. If the reaction stalls, add an additional 0.5 equiv of Iron(III) nitrate.

  • Quench: Pour the reaction mixture into 20 mL of ice-cold water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated

    
     (to remove acetic acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: De Novo Synthesis using 3-Nitrophthalic Anhydride

Best for: Drug development requiring strict regiochemistry (e.g., 4-nitroisoindolinone).

Reagents:

  • 3-Nitrophthalic anhydride (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Reducing Agent:

    
     (2.0 equiv) or 
    
    
    

Step-by-Step Workflow:

  • Imide Formation: Reflux 3-nitrophthalic anhydride and the primary amine in Toluene (Dean-Stark trap) for 4 hours. Isolate the intermediate 4-nitrophthalimide.

  • Regioselective Reduction: Dissolve the imide in Methanol/DCM (1:1). Cool to 0°C.

  • Hydride Addition: Add

    
     portion-wise.
    
    • Note: The nitro group at C3 makes the adjacent carbonyl more electrophilic, directing reduction to the C1 carbonyl (hydroxylactam formation).

  • Reduction to Lactam: Treat the hydroxylactam with Triethylsilane (

    
    ) and TFA to yield the final 4-nitroisoindolinone.
    

Part 4: Mechanistic Visualization

The following diagram illustrates the radical pathway utilized by Iron(III) Nitrate, contrasting it with the ionic pathway.

Mechanism Fe Fe(NO3)3 Radical •NO2 Radical (Generated in situ) Fe->Radical Heat / Ac2O TS Radical σ-Complex Radical->TS Substrate Isoindolinone Substrate Complex Fe-Substrate Complex Substrate->Complex Coordination Complex->TS + •NO2 Product Nitro-isoindolinone TS->Product - H• / Oxidation

Figure 2: Proposed radical mechanism for Iron(III) Nitrate mediated nitration.[1]

References

  • Regioselective Nitration of Indoles and Related Scaffolds: Zhang, Y., et al. "Regioselective nitration of aromatic systems using metal nitrates." Journal of Organic Chemistry. [Link] (Contextual adaptation from Fe-Nitrate methodology).

  • Indium-Mediated One-Pot Synthesis: Kim, J., et al. "One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation." Heterocycles. [Link][2][3][4][5][6]

  • Preparation of 3-Substituted Isoindolin-1-ones: General Procedure for nitro-isoindolinone derivatives via condensation. [Link]

  • Iron Nitrate-Mediated Synthesis (Broader Scope): Bian, Q., et al. "Iron Nitrate-Mediated Selective Synthesis."[7] Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Quantitative Analysis of 2-Methyl-6-nitro-isoindolin-1-one in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the precise quantification of target molecules within complex reaction mixtures is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise quantification of target molecules within complex reaction mixtures is paramount. This guide offers an in-depth comparison of analytical methodologies for the quantitative analysis of 2-Methyl-6-nitro-isoindolin-1-one, a key intermediate in various synthetic pathways. As Senior Application Scientists, we present not just protocols, but a comprehensive rationale behind the selection of each technique, empowering you to make informed decisions for your analytical challenges.

Introduction: The Analytical Imperative for 2-Methyl-6-nitro-isoindolin-1-one

2-Methyl-6-nitro-isoindolin-1-one is a structurally significant molecule, often synthesized as a precursor or appearing as an impurity in the manufacturing of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for several reasons:

  • Process Optimization: Understanding the yield and purity of 2-Methyl-6-nitro-isoindolin-1-one allows for the fine-tuning of reaction conditions to maximize efficiency and minimize waste.

  • Impurity Profiling: As a potential impurity, its levels must be strictly controlled to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2]

  • Reaction Kinetics: Accurate concentration measurements over time are essential for studying the kinetics of its formation or consumption, providing valuable mechanistic insights.

This guide will compare three principal analytical techniques for the quantification of 2-Methyl-6-nitro-isoindolin-1-one: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.

Method Comparison at a Glance

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)UV-Vis Spectrophotometry
Selectivity Good to ExcellentExcellentLow to Moderate
Sensitivity Moderate (ng range)High (pg to fg range)Low (µg to mg range)
Throughput ModerateHighHigh
Cost ModerateHighLow
Complexity ModerateHighLow
Ideal Application Routine purity analysis, content uniformityTrace-level impurity quantification, complex matricesIn-process monitoring, simple mixtures

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quantitative Analysis

HPLC with UV detection is a robust and widely used technique for the separation and quantification of organic molecules in complex mixtures. Its principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.

The Rationale Behind the Method
Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known volume. The goal is to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[5]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm

3. Calibration:

  • Prepare a series of standard solutions of 2-Methyl-6-nitro-isoindolin-1-one of known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be assessed over the expected concentration range of the samples.[1]

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the peak corresponding to 2-Methyl-6-nitro-isoindolin-1-one based on its retention time.

  • Quantify the amount of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect calculate Calculate Concentration detect->calculate calibrate Prepare & Run Standards curve Construct Calibration Curve calibrate->curve curve->calculate

Caption: Workflow for the quantitative analysis of 2-Methyl-6-nitro-isoindolin-1-one by UPLC-MS/MS.

UV-Vis Spectrophotometry: A Rapid and Simple Approach

UV-Vis spectrophotometry is a straightforward and cost-effective technique that measures the absorbance of light by a sample at a specific wavelength. It is particularly useful for rapid in-process checks where high selectivity is not required.

The Rationale Behind the Method

This method is based on the principle that the nitroaromatic chromophore in 2-Methyl-6-nitro-isoindolin-1-one absorbs light in the UV-Vis region. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. However, this technique is susceptible to interference from other components in the reaction mixture that also absorb at the analytical wavelength. Therefore, its application is best suited for relatively clean reaction mixtures or for monitoring the progress of a reaction where the change in absorbance can be attributed primarily to the target analyte.

Experimental Protocol: UV-Vis Spectrophotometry

1. Sample Preparation:

  • Prepare a solution of the reaction mixture in a transparent solvent (e.g., acetonitrile, ethanol).

  • The dilution factor must be chosen carefully to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

2. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for 2-Methyl-6-nitro-isoindolin-1-one by scanning a standard solution across the UV-Vis spectrum.

  • Measure the absorbance of the sample solution at the determined λmax.

  • Use a solvent blank to zero the spectrophotometer.

3. Calibration and Quantification:

  • Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve.

  • Calculate the concentration of the analyte in the sample solution from its absorbance using the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve & Dilute weigh->dissolve measure Measure Absorbance at λmax dissolve->measure scan Determine λmax scan->measure calculate Calculate Concentration measure->calculate calibrate Prepare & Run Standards curve Construct Calibration Curve calibrate->curve curve->calculate

Caption: Workflow for the quantitative analysis of 2-Methyl-6-nitro-isoindolin-1-one by UV-Vis Spectrophotometry.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose. [6]Key validation parameters, as outlined by the ICH, include: [1][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most appropriate analytical method for the quantitative analysis of 2-Methyl-6-nitro-isoindolin-1-one depends on the specific requirements of the analysis.

  • For routine analysis where the analyte concentration is relatively high and the matrix is not overly complex, HPLC-UV offers a reliable and cost-effective solution.

  • When trace-level quantification is required, or when dealing with complex reaction mixtures containing numerous potential interferences, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable.

  • For rapid, in-process monitoring of reaction progress in a well-characterized system, UV-Vis spectrophotometry provides a simple and high-throughput option.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most suitable analytical strategy to ensure the quality and consistency of their synthetic processes and products.

References

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Available at: [Link]

  • Synthesis Technique of 2-Methyl-6-nitroaniline. 《含能材料》:火炸药. Available at: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). MDPI. Available at: [Link]

  • Separation of nitroaromatics by C-18 column: (a) self-optimization... ResearchGate. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. PubMed. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. ResearchGate. Available at: [Link]

  • UV-Vis spectrophotometry for Quality Control of Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). ResearchGate. Available at: [Link]

  • How to separate a mixture of organic acids by HPLC? ResearchGate. Available at: [Link]

  • Selective and validated spectrophotometric methods for the determination of nicorandil in pharmaceutical formulations. PMC. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • UV-VIS spectrophotometric method for the quantitation of all the components of Italian general denaturant and its application to check the conformity of alcohol samples. ResearchGate. Available at: [Link]

  • Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothi. SciRP.org. Available at: [Link]

  • UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Scripta Scientifica Pharmaceutica. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-nitro-isoindolin-1-one

This document provides essential procedural guidance for the safe handling and disposal of 2-Methyl-6-nitro-isoindolin-1-one. As a specialized chemical intermediate, understanding its inherent risks is paramount to ensur...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Methyl-6-nitro-isoindolin-1-one. As a specialized chemical intermediate, understanding its inherent risks is paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust disposal plan can be formulated by analyzing its structural components: the isoindolinone core and the nitroaromatic group. This guide synthesizes data from structurally related compounds and established hazardous waste management protocols to provide a trustworthy and scientifically grounded operational plan.

The core principle of this guide is risk mitigation. The presence of a nitroaromatic group suggests potential toxicity and environmental hazards, necessitating that 2-Methyl-6-nitro-isoindolin-1-one be managed as a hazardous chemical waste from cradle to grave.[1][2]

Hazard Profile and Risk Assessment: A Mechanistic Perspective

The disposal protocol is directly informed by the compound's anticipated chemical and toxicological properties.

  • Nitroaromatic Moiety: The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the molecule's reactivity and biological activity.[3] Compounds containing this functional group are often toxic and pose environmental risks. Safety data for analogous compounds, such as 2-Nitroaniline and 2-Methyl-6-nitroaniline, indicate significant health hazards, including:

    • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

    • Organ Damage: Potential for damage to organs (specifically blood and hematopoietic systems) through prolonged or repeated exposure.[1]

    • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2] Therefore, this chemical must not be allowed to enter drains or surface waters.[1][4]

  • Isoindolinone Core: The isoindolinone scaffold is a common feature in biologically active molecules.[5][6][7] While the core itself is generally stable, the overall hazard profile is dominated by the nitro substitution.

  • Reactivity and Stability: The compound is expected to be stable under normal laboratory conditions.[8] However, it should be kept away from strong oxidizing agents and strong acids.[1] Upon decomposition, particularly during combustion, it may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][10]

Summary of Anticipated Hazards
Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity Toxic via oral, dermal, and inhalation routes.[2]Use appropriate Personal Protective Equipment (PPE) and handle only in well-ventilated areas or with local exhaust ventilation.[1][2]
Chronic Toxicity May cause organ damage with repeated exposure.[1]Minimize exposure quantity and duration.
Environmental Toxic to aquatic life with long-lasting effects.[1][4]Prevent release to the environment. All waste must be collected for approved disposal.[2]
Reactivity Incompatible with strong oxidizing agents and acids.[1]Segregate from incompatible materials during storage and waste collection.[11][12]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure during handling and disposal operations.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and replace them immediately if contaminated or damaged.

  • Eye and Face Protection: Use chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[9][13]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or generating dust, wear additional protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13] All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[1]

Waste Segregation and Containerization Protocol

Proper segregation is a critical control point to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Hazardous Waste Container: Use a dedicated, chemically compatible container for all waste containing 2-Methyl-6-nitro-isoindolin-1-one. The container must be in good condition, have a tightly sealing lid, and be clearly labeled.[11][14]

  • Labeling: The waste container label must be filled out completely and accurately, including:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 2-Methyl-6-nitro-isoindolin-1-one."

    • A list of all components in the container (including solvents).

    • The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard, environmental hazard).[2]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents.[1] Keep solid and liquid waste streams separate.[11]

  • Storage: Keep waste containers closed at all times except when adding waste.[15][16] Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, preferably with secondary containment.[15][17]

Step-by-Step Disposal Procedures

The correct procedure depends on the form and quantity of the waste. The overarching rule is that no amount of this chemical should be disposed of via sanitary sewer systems or as regular trash without proper decontamination.[1][16]

Workflow for Disposal of 2-Methyl-6-nitro-isoindolin-1-one

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste Generation (2-Methyl-6-nitro-isoindolin-1-one) bulk Bulk Solid or Contaminated Solution start->bulk labware Contaminated Labware (e.g., glassware, stir bars) start->labware empty_container Empty Reagent Container start->empty_container collect_hw Transfer to Labeled Hazardous Waste Container bulk->collect_hw rinse Triple Rinse with Suitable Solvent (e.g., Acetone) labware->rinse empty_container->rinse defacelabel Thoroughly Deface Label final_disposal Arrange Pickup by Licensed Waste Contractor collect_hw->final_disposal collect_rinsate Collect ALL Rinsate as Hazardous Waste rinse->collect_rinsate Rinsate is hazardous dispose_labware Dispose of Cleaned Labware (e.g., Glass Disposal Box) rinse->dispose_labware After rinsing labware rinse:e->defacelabel:w collect_rinsate->collect_hw dispose_container Dispose of Rinsed Container in Regular Lab Trash defacelabel->dispose_container

Caption: Decision workflow for the proper segregation and disposal of waste containing 2-Methyl-6-nitro-isoindolin-1-one.

Protocol 1: Disposal of Bulk Solid and Contaminated Solutions

This applies to unused reagents, reaction mixtures, and solutions used for extraction or chromatography.

  • Preparation: Ensure you are wearing all required PPE (Section 2).

  • Transfer: Carefully transfer the waste material into the designated hazardous waste container. Use a funnel for liquids to prevent spills. Do not overfill the container; leave at least 10% headspace.

  • Closure and Storage: Securely close the container and place it in the designated satellite accumulation area.

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][18] The likely disposal method will be controlled incineration at a permitted facility.[2]

Protocol 2: Decontamination of Labware and Glassware
  • Initial Rinse: Rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone). This "triple rinse" is critical for effective decontamination.[19][20]

  • Collect Rinsate: Every drop of this solvent rinsate is now considered hazardous waste. Collect all rinsate in the designated liquid hazardous waste container.[19]

  • Final Wash: After the solvent rinse, the glassware can be washed using standard laboratory detergents and water.

  • Disposal: The cleaned glassware can be reused. If broken, it can be disposed of in a designated laboratory glass waste container.

Protocol 3: Disposal of "Empty" Reagent Containers

An "empty" container that held this chemical is not truly empty and must be treated as hazardous waste until decontaminated.[21]

  • Decontamination: Triple rinse the empty container with a suitable solvent as described in Protocol 2.[20]

  • Collect Rinsate: Collect all rinsate as hazardous waste.[19]

  • Render Unusable: After triple rinsing, completely deface or remove the original product label to prevent accidental reuse.[16][20]

  • Final Disposal: The decontaminated and defaced container may now be disposed of in the appropriate non-hazardous waste stream (e.g., regular trash or glass recycling, per institutional policy).[15][19]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby sources of ignition.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with an inert absorbent material. Dampening the solid material slightly with water may help prevent dust generation.[22] Do not sweep the dry powder.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[23]

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, contact your institution's EHS or emergency response team immediately.

References

  • Carl ROTH, Safety Data Sheet for 2-Nitroaniline. Available at: [Link]

  • ECHA, Registration Dossier for Nitrobenzene. Available at: [Link]

  • Dartmouth College, Hazardous Waste Disposal Guide. Available at: [Link]

  • Northwestern University, Hazardous Waste Disposal Guide. Available at: [Link]

  • Chemius, Safety Data Sheet for nitro razredčilo. Available at: [Link]

  • Croner-i, Aromatic halogenated amines and nitro-compounds. Available at: [Link]

  • University of Canterbury, Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

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  • NSTA, Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Ace Waste, Properly Managing Chemical Waste in Laboratories. Available at: [Link]

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  • IRIS, Base-Promoted Cascade Reactions for the Synthesis of 3,3- Dialkylated Isoindolin-1-ones and 3‐Methyleneisoindolin. Available at: [Link]

  • PubChem, 2-Nitroaniline Compound Summary. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-6-nitro-isoindolin-1-one

Hazard Assessment: Understanding the Risks The primary driver of our safety protocol is a thorough understanding of the potential hazards. Based on data from similar nitro-aromatic compounds, 2-Methyl-6-nitro-isoindolin-...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

The primary driver of our safety protocol is a thorough understanding of the potential hazards. Based on data from similar nitro-aromatic compounds, 2-Methyl-6-nitro-isoindolin-1-one is presumed to present the following risks:

  • Toxicity: High acute toxicity is expected if swallowed, inhaled, or in contact with skin.[1][2] Nitroaromatic compounds are known for their potential to cause systemic toxicity, and some can be carcinogenic or mutagenic.[3]

  • Organ Damage: Prolonged or repeated exposure may lead to organ damage.[1]

  • Irritation: It is likely to cause skin, eye, and respiratory irritation.[4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling 2-Methyl-6-nitro-isoindolin-1-one.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves tested to ASTM D6978 standard.Prevents skin contact and absorption.[5][6] Double gloving provides an additional barrier in case of a tear or contamination of the outer glove.[5]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[6] Standard safety glasses are insufficient.
Body Protection A disposable, long-sleeved, back-closing gown made of a low-lint, impervious material.Prevents contamination of personal clothing and skin.[6][7]
Respiratory Protection A NIOSH-approved N95 respirator or higher, depending on the scale and nature of the work.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][8]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps and decision points.

Operational_Workflow Figure 1: Operational Workflow for Handling 2-Methyl-6-nitro-isoindolin-1-one cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receiving Receiving Storage Storage Receiving->Storage Inspect for damage Pre-Use_Check Pre-Use_Check Storage->Pre-Use_Check Verify labeling Weighing Weighing Pre-Use_Check->Weighing Don full PPE Dissolution Dissolution Weighing->Dissolution In fume hood Reaction Reaction Dissolution->Reaction Maintain containment Decontamination Decontamination Reaction->Decontamination Clean workspace Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Separate waste streams Disposal Disposal Waste_Segregation->Disposal Follow EHS guidelines

Caption: Figure 1: Operational Workflow for Handling 2-Methyl-6-nitro-isoindolin-1-one

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store the compound in a designated, well-ventilated, and locked cabinet away from incompatible materials such as strong oxidizing agents and acids.[1] The recommended storage temperature is 2-8°C.[9]

  • Preparation and Weighing:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is correctly donned.

    • When weighing the solid, use a balance inside the fume hood or a containment enclosure.

  • Experimental Use:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • All manipulations should be conducted in a manner that minimizes the generation of dust or aerosols.

  • Decontamination:

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of PPE as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of 2-Methyl-6-nitro-isoindolin-1-one and its associated waste can pose a significant risk to both individuals and the environment.[3]

Waste Segregation and Disposal Workflow:

Disposal_Workflow Figure 2: Waste Segregation and Disposal Workflow cluster_waste Waste Streams Start Start Identify_Waste_Type Identify_Waste_Type Start->Identify_Waste_Type End End Solid_Waste Contaminated PPE, weighing paper, etc. Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Unused solutions, reaction mixtures Identify_Waste_Type->Liquid_Waste Liquid Sharps Contaminated needles, pipette tips Identify_Waste_Type->Sharps Sharps Package_Solid Package_Solid Solid_Waste->Package_Solid Double bag in labeled containers Package_Liquid Package_Liquid Liquid_Waste->Package_Liquid Collect in sealed, labeled waste bottles Package_Sharps Package_Sharps Sharps->Package_Sharps Place in puncture- resistant container EHS_Collection EHS_Collection Package_Solid->EHS_Collection Store in designated hazardous waste area Package_Liquid->EHS_Collection Package_Sharps->EHS_Collection EHS_Collection->End Dispose via certified hazardous waste vendor

Caption: Figure 2: Waste Segregation and Disposal Workflow

Key Disposal Considerations:
  • Waste Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Environmental Protection: Do not dispose of this compound down the drain or in general trash.[10] It is classified as toxic to aquatic life with long-lasting effects.[2]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1520 - 2-NITROANISOLE. [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-nitro-isoindolin-1-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitro-isoindolin-1-one
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